CypD-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H63N7O11 |
|---|---|
Molecular Weight |
986.1 g/mol |
IUPAC Name |
3-[4-[4-[[(1S,4S,17S,22E)-17-[2-(2-aminoethoxy)ethylcarbamoyl]-1-benzyl-2,5,15,21,24-pentaoxo-3,6,16,20,25-pentazatricyclo[23.3.1.08,13]nonacosa-8,10,12,22-tetraen-4-yl]methyl]phenyl]phenyl]pentanedioic acid |
InChI |
InChI=1S/C54H63N7O11/c55-23-27-72-28-25-57-51(69)44-21-24-56-46(62)19-20-48(64)61-26-6-22-54(35-61,33-37-7-2-1-3-8-37)53(71)60-45(52(70)58-34-42-10-5-4-9-41(42)30-47(63)59-44)29-36-11-13-38(14-12-36)39-15-17-40(18-16-39)43(31-49(65)66)32-50(67)68/h1-5,7-20,43-45H,6,21-35,55H2,(H,56,62)(H,57,69)(H,58,70)(H,59,63)(H,60,71)(H,65,66)(H,67,68)/b20-19+/t44-,45-,54-/m0/s1 |
InChI Key |
DLDNQYARUUXOBD-PFEQTSDMSA-N |
Isomeric SMILES |
C1C[C@@]2(CN(C1)C(=O)/C=C/C(=O)NCC[C@H](NC(=O)CC3=CC=CC=C3CNC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)C(CC(=O)O)CC(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)C(CC(=O)O)CC(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
CypD-IN-4: A Technical Guide to its Mechanism of Action as a Selective Cyclophilin D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CypD-IN-4 is a potent and highly selective small molecule inhibitor of Cyclophilin D (CypD), a critical regulator of the mitochondrial permeability transition pore (mPTP). By inhibiting the peptidyl-prolyl isomerase (PPIase) activity of CypD, this compound effectively prevents the opening of the mPTP, a key event in various forms of cell death and cellular dysfunction. This targeted action makes this compound a valuable research tool and a potential therapeutic lead for a range of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases, ischemia-reperfusion injury, and certain liver diseases. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways.
Introduction to Cyclophilin D and the Mitochondrial Permeability Transition Pore
Cyclophilin D (CypD) is a mitochondrial matrix protein belonging to the cyclophilin family of peptidyl-prolyl cis-trans isomerases (PPIases).[1][2] Its primary and most studied function is the regulation of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane.[3][4] Under conditions of cellular stress, such as high levels of matrix Ca2+ and oxidative stress, CypD is thought to bind to components of the mPTP, sensitizing it to opening.[4][5]
Prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and ultimately, cell death through necrosis or apoptosis.[3][5] Given its central role in this process, inhibition of CypD is a promising therapeutic strategy for diseases characterized by mitochondrial-driven cell death.[1]
Mechanism of Action of this compound
This compound exerts its biological effects through direct and selective inhibition of the enzymatic activity of CypD.
Direct Inhibition of CypD PPIase Activity
The core mechanism of action of this compound is its ability to bind to CypD and block its PPIase activity.[5] This enzymatic activity is believed to be crucial for the conformational changes in mPTP components that lead to pore opening.[2] While the exact substrate of CypD in the context of mPTP regulation is still under investigation, the inhibition of its isomerase function is sufficient to prevent pore opening.
Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening
By inhibiting CypD, this compound desensitizes the mPTP to its triggers, primarily elevated mitochondrial Ca2+.[5] This prevents the sudden increase in inner mitochondrial membrane permeability, thereby preserving mitochondrial function and preventing downstream cell death cascades. It has been demonstrated that this compound at a concentration of 20 μM inhibits the opening of the mPTP in isolated mitochondria.[6]
Quantitative Data
The following table summarizes the available quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (CypD) | 0.057 µM | Not Specified | PPIase Activity Assay | [6] |
| IC50 (CypA) | 3.4 µM | Not Specified | PPIase Activity Assay | [6] |
| IC50 (CypB) | 1.1 µM | Not Specified | PPIase Activity Assay | [6] |
| IC50 (CypE) | 0.8 µM | Not Specified | PPIase Activity Assay | [6] |
| mPTP Inhibition | Effective at 20 µM | Not Specified | Mitochondrial Swelling Assay | [6] |
Note: The data is sourced from a commercial supplier and has not been independently confirmed in peer-reviewed literature.
Signaling Pathways and Experimental Workflows
The interaction of this compound with CypD has significant implications for cellular signaling pathways, primarily those converging on mitochondrial-mediated cell death.
Signaling Pathway of CypD-Mediated mPTP Opening
The following diagram illustrates the central role of CypD in the activation of the mPTP and the point of intervention for this compound.
Caption: this compound inhibits CypD, preventing mPTP opening and subsequent cell death.
Experimental Workflow for Assessing CypD Inhibition
A typical workflow to characterize a CypD inhibitor like this compound involves a series of in vitro and ex vivo assays.
Caption: A multi-step approach to characterize the efficacy of a CypD inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of CypD inhibitors are provided below.
PPIase Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of CypD.
-
Principle: The assay monitors the cis-trans isomerization of a chromogenic or fluorogenic peptide substrate containing a proline residue. The conformational change leads to a change in absorbance or fluorescence, which is monitored over time.
-
Reagents:
-
Recombinant human CypD protein
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
Substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Chymotrypsin (to cleave the trans-isomer)
-
This compound at various concentrations
-
-
Procedure:
-
Incubate CypD with varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately add chymotrypsin.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
-
Mitochondrial Swelling Assay (Calcium Retention Capacity)
This assay assesses the ability of an inhibitor to prevent mPTP opening in isolated mitochondria.
-
Principle: Isolated mitochondria will swell when the mPTP opens, leading to a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm. The calcium retention capacity (CRC) assay measures the amount of calcium mitochondria can sequester before the mPTP opens.[7]
-
Reagents:
-
Freshly isolated mitochondria (e.g., from rat liver or heart)
-
Mitochondrial isolation buffer
-
Assay buffer (containing respiratory substrates like glutamate and malate)
-
CaCl2 solution
-
This compound or vehicle control
-
-
Procedure:
-
Resuspend isolated mitochondria in the assay buffer.
-
Pre-incubate the mitochondria with this compound or vehicle.
-
Place the mitochondrial suspension in a spectrophotometer and monitor absorbance at 540 nm.
-
Add a bolus of CaCl2 to induce mPTP opening.
-
Record the change in absorbance over time. A decrease in absorbance indicates swelling.
-
Compare the rate and extent of swelling in the presence and absence of the inhibitor.
-
Conclusion
This compound is a valuable chemical probe for studying the role of CypD in mitochondrial biology and disease. Its high potency and selectivity make it a superior tool compared to non-selective inhibitors like cyclosporin A. The primary mechanism of action of this compound is the direct inhibition of CypD's PPIase activity, which in turn prevents the opening of the mitochondrial permeability transition pore. This action protects mitochondria from calcium overload and oxidative stress-induced damage, ultimately promoting cell survival. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease models.
References
- 1. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologic Functions of Cyclophilin D and the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 5. Cyclophilin D in Mitochondrial Dysfunction: A Key Player in Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Synthesis and Purification of Cyclophilin D Inhibitors: A Technical Guide
Disclaimer: The specific chemical structure, synthesis, and purification protocols for the compound designated "CypD-IN-4" are not publicly available and are considered proprietary information of the respective commercial supplier. This guide provides a detailed, representative protocol for the synthesis and purification of a potent, urea-based Cyclophilin D (CypD) inhibitor, based on methodologies described in the scientific literature for analogous compounds. This information is intended for research and drug development professionals.
Introduction to Cyclophilin D Inhibition
Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase, is a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2][3] The opening of the mPTP is a critical event in several forms of cell death, including necrosis, and is implicated in the pathophysiology of various diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and some cancers.[1][4][5] Inhibition of CypD can prevent mPTP opening, thereby protecting cells from these insults. Small molecule inhibitors of CypD, particularly those with a urea-based scaffold, have shown promise as therapeutic agents due to their potential for high potency and selectivity.[6]
This technical guide outlines a representative multi-step synthesis and a detailed purification protocol for a potent urea-based CypD inhibitor, herein referred to as Urea-CypDI-1 .
Synthesis of a Representative Urea-Based CypD Inhibitor (Urea-CypDI-1)
The synthesis of urea-based inhibitors typically involves the coupling of an isocyanate intermediate with an amine. The following is a representative three-step synthesis for a generic, yet structurally relevant, urea-based CypD inhibitor.
Overall Synthetic Scheme
The synthesis of Urea-CypDI-1 can be envisioned through the reaction of a substituted aniline with an isocyanate derived from a chiral amino acid derivative.
Experimental Protocols
Step 1: Synthesis of the Isocyanate Intermediate
This step involves the conversion of a carboxylic acid to an acyl azide, which then undergoes a Curtius rearrangement to form the isocyanate.
-
Materials:
-
N-Boc-L-tert-leucine
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen atmosphere setup.
-
-
Procedure:
-
To a solution of N-Boc-L-tert-leucine (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (1.05 eq) to the reaction mixture under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully heat the reaction mixture to 80 °C. The acyl azide will rearrange to the isocyanate, which can be observed by the evolution of nitrogen gas.
-
After gas evolution ceases (approximately 2-3 hours), cool the reaction mixture to room temperature. The resulting solution containing the isocyanate is used directly in the next step without purification.
-
Step 2: Synthesis of the Urea-Linked Intermediate
The in situ generated isocyanate is reacted with a substituted aniline to form the urea linkage.
-
Materials:
-
Solution of isocyanate from Step 1
-
4-Bromo-2-fluoroaniline
-
Anhydrous toluene
-
-
Procedure:
-
To the solution of the isocyanate in toluene from Step 1, add a solution of 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Step 3: Suzuki Coupling for Final Product Formation
A Suzuki coupling reaction is performed to introduce further structural diversity and obtain the final product, Urea-CypDI-1 .
-
Materials:
-
Urea-linked intermediate from Step 2
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water
-
-
Procedure:
-
In a round-bottom flask, dissolve the urea-linked intermediate (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Add sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude final product.
-
Purification of Urea-CypDI-1
A two-step purification process is recommended to achieve high purity of the final compound.
Flash Column Chromatography (Initial Purification)
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column.
-
Elute the compound using the specified mobile phase gradient.
-
Collect fractions and analyze by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Preparative High-Performance Liquid Chromatography (Final Purification)
For obtaining highly pure material (>98%), preparative reverse-phase HPLC is recommended.
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 30 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the product from the flash chromatography step in a minimal amount of dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water.
-
Inject the solution onto the preparative HPLC system.
-
Collect fractions corresponding to the product peak.
-
Lyophilize the pure fractions to remove the mobile phase and obtain the final product as a solid.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of Urea-CypDI-1 .
| Synthesis Step | Product | Yield (%) | Purity (by HPLC, %) |
| 1 & 2 | Urea-Linked Intermediate | 75-85 | >90 (after flash) |
| 3 | Urea-CypDI-1 | 60-70 | >95 (after flash) |
| Final Purification | Urea-CypDI-1 | - | >98 (after prep-HPLC) |
| Table 1: Synthetic Yields and Purity. |
| Compound | CypD IC₅₀ (nM) | CypA IC₅₀ (nM) | CypB IC₅₀ (nM) | Selectivity (CypA/CypD) |
| Urea-CypDI-1 | 10 - 50 | >1000 | >500 | >20 |
| Cyclosporin A | 20 - 60 | 5 - 15 | 5 - 20 | ~0.3 |
| Table 2: Representative Biological Activity Data. |
Cyclophilin D Signaling Pathway in Cell Death
The following diagram illustrates the central role of CypD in the regulation of the mitochondrial permeability transition pore and subsequent cell death.
Caption: The role of CypD in mediating cell death via mPTP activation.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of a representative potent and selective urea-based Cyclophilin D inhibitor. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development targeting mitochondrial dysfunction and related diseases. While the specific details for "this compound" remain proprietary, the principles and techniques outlined in this guide are broadly applicable to the synthesis and purification of this important class of small molecule inhibitors.
References
- 1. Frontiers | Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D [frontiersin.org]
- 2. Cyclophilin D-dependent mitochondrial permeability transition regulates some necrotic but not apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophilin D: An Integrator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Physiologic Functions of Cyclophilin D and the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
CypD-IN-4: A Technical Guide to a Selective Cyclophilin D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CypD-IN-4 is a potent and subtype-selective macrocyclic inhibitor of Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase that plays a critical role in the regulation of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a key event in various forms of cell death and is implicated in the pathophysiology of a range of diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and some metabolic diseases. The high selectivity of this compound for CypD over other cyclophilin isoforms makes it a valuable tool for studying the specific roles of CypD in cellular physiology and pathology, and a promising starting point for the development of novel therapeutics.
This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and the signaling pathway in which its target, CypD, is a key player.
Core Data and Properties of this compound
The following table summarizes the key quantitative data and properties of this compound.
| Property | Value | Reference |
| CAS Number | 3023438-19-6 | [1] |
| Molecular Weight | 986.12 g/mol | |
| Chemical Formula | C₅₄H₆₃N₇O₁₁ | [1] |
| IC₅₀ (CypD) | 0.057 µM | |
| IC₅₀ (CypA) | 3.4 µM | |
| IC₅₀ (CypB) | 1.1 µM | |
| IC₅₀ (CypE) | 0.8 µM |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by targeting Cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP). Under conditions of cellular stress, such as high levels of mitochondrial matrix calcium (Ca²⁺) and reactive oxygen species (ROS), CypD is thought to undergo a conformational change that promotes its interaction with components of the inner mitochondrial membrane, leading to the opening of the mPTP. The sustained opening of this high-conductance channel disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, ultimately resulting in cell death.
This compound, by binding to CypD, prevents these interactions and stabilizes the closed state of the mPTP, thereby protecting the cell from mitochondrial dysfunction and death.
Caption: The CypD-mediated mitochondrial permeability transition pore (mPTP) signaling pathway.
Experimental Protocols
Cyclophilin D Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of CypD, which catalyzes the cis-trans isomerization of peptidyl-prolyl bonds. A common method is a protease-coupled assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human Cyclophilin D.
-
Substrate: A peptide containing a proline residue, often with a chromogenic or fluorogenic reporter group (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).
-
Protease: An enzyme that specifically cleaves one isomer of the substrate (e.g., chymotrypsin).
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8.
-
This compound and control compounds dissolved in DMSO.
-
Microplate reader.
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, add the recombinant CypD enzyme to each well, followed by the addition of the different concentrations of this compound or control vehicle (DMSO).
-
Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately after substrate addition, add the protease (e.g., chymotrypsin). The protease will cleave the trans-isomer of the peptide as it is formed by CypD, releasing the reporter molecule.
-
Monitor the increase in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the PPIase activity of CypD.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
Caption: Workflow for the Cyclophilin D PPIase Inhibition Assay.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcium Retention Capacity)
This assay assesses the ability of this compound to inhibit the opening of the mPTP in isolated mitochondria by measuring their capacity to retain calcium.
Methodology:
-
Mitochondrial Isolation:
-
Isolate mitochondria from a suitable source (e.g., mouse liver, cultured cells) using differential centrifugation.
-
Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., containing sucrose, mannitol, and HEPES).
-
-
Calcium Retention Capacity (CRC) Assay:
-
Reagents and Materials:
-
Isolated mitochondria.
-
CRC Buffer: A buffer that supports mitochondrial respiration (e.g., containing KCl, HEPES, succinate, and rotenone).
-
Calcium-sensitive fluorescent dye: A dye that fluoresces upon binding to Ca²⁺ in the buffer (e.g., Calcium Green™ 5N).
-
A stock solution of CaCl₂.
-
This compound and control compounds.
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Add the CRC buffer, the calcium-sensitive dye, and the isolated mitochondria to the wells of a microplate.
-
Add this compound or control vehicle to the wells and incubate for a short period.
-
Place the plate in the fluorescence reader and begin monitoring fluorescence.
-
Inject sequential pulses of a known concentration of CaCl₂ into the wells at regular intervals (e.g., every 60-90 seconds).
-
After each injection, the mitochondria will take up the Ca²⁺, causing a transient spike in fluorescence followed by a return to baseline.
-
Continue the Ca²⁺ additions until the mitochondria can no longer sequester the calcium, which indicates the opening of the mPTP. This is observed as a large, sustained increase in fluorescence.
-
The total amount of Ca²⁺ added before the sustained fluorescence increase is the calcium retention capacity.
-
Compare the CRC of mitochondria treated with this compound to the control to determine the extent of mPTP opening inhibition.
-
-
Caption: Workflow for the Calcium Retention Capacity (CRC) Assay to measure mPTP opening.
Conclusion
This compound is a highly selective and potent inhibitor of Cyclophilin D. Its ability to specifically target CypD and inhibit the mitochondrial permeability transition pore makes it an invaluable research tool for dissecting the complex roles of this pathway in health and disease. The detailed protocols and pathway information provided in this guide are intended to facilitate its use in research and drug development, with the ultimate goal of advancing our understanding of mitochondrial-driven pathologies and developing novel therapeutic interventions.
References
A Technical Guide to the Discovery and Development of Selective Cyclophilin D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclophilin D, the Mitochondrial Gatekeeper
Cyclophilin D (CypD), encoded by the PPIF gene, is a peptidyl-prolyl cis-trans isomerase (PPIase) located within the mitochondrial matrix.[1][2][3] Like other members of the cyclophilin family, its primary enzymatic function is to catalyze the cis-trans isomerization of proline residues in proteins, a rate-limiting step in protein folding and refolding.[1][2] However, CypD has garnered significant attention for its critical, non-enzymatic role as a key regulator of the mitochondrial permeability transition pore (mPTP).[1][4][5] The mPTP is a large, non-specific channel in the inner mitochondrial membrane whose prolonged opening under pathological conditions leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death.[1][6]
Given its central role in mediating mitochondrial dysfunction and cell death, CypD has emerged as a high-interest therapeutic target for a range of human diseases underpinned by mitochondrial stress, including ischemia-reperfusion injury, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and certain muscular dystrophies.[1][4][5][7] The central hypothesis is that selectively inhibiting CypD can prevent mPTP opening, thereby protecting mitochondria and preserving cell viability in the face of pathological insults.
The Core Challenge: Selectivity
The development of CypD inhibitors has been historically challenging. The prototypical cyclophilin inhibitor, Cyclosporin A (CsA), effectively binds and inhibits CypD, preventing mPTP opening.[7] However, CsA is non-selective and potently inhibits other cyclophilin isoforms, most notably Cyclophilin A (CypA).[7] The inhibition of CypA leads to the downstream inhibition of calcineurin, a phosphatase involved in T-cell activation, which is responsible for CsA's powerful immunosuppressive effects.[7] This lack of selectivity makes CsA unsuitable for chronic therapeutic use in non-transplant indications. Therefore, the primary goal in this field has been the discovery and development of inhibitors that are highly selective for CypD over other cyclophilin isoforms.
Signaling Pathways and Regulation of CypD
The activity of CypD and its propensity to induce mPTP opening are tightly regulated by various cellular signals and post-translational modifications.
CypD-Mediated mPTP Opening
Under conditions of cellular stress, such as high intramitochondrial Ca²⁺ levels and oxidative stress, CypD is thought to translocate to the inner mitochondrial membrane.[8] There, it interacts with components of the mPTP, sensitizing the pore to open.[1][3] While the exact composition of the mPTP is still debated, putative components include the ATP synthase and the adenine nucleotide translocator (ANT).[2][7][9] The prolonged opening of the pore leads to mitochondrial swelling, rupture of the outer membrane, release of pro-apoptotic factors, and ultimately, necrotic cell death.[6]
References
- 1. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyclophilin D: An Integrator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophilin D in Mitochondrial Dysfunction: A Key Player in Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologic Functions of Cyclophilin D and the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophilin D as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclophilin D deficiency attenuates mitochondrial and neuronal perturbation and ameliorates learning and memory in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CypD-IN-4 in a Cell-Based Mitochondrial Permeability Transition Pore (mPTP) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as elevated intramitochondrial Ca²⁺ and oxidative stress. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and ultimately, cell death. Cyclophilin D (CypD), a mitochondrial matrix protein, is a key regulator of the mPTP, and its inhibition is a promising therapeutic strategy for various diseases associated with mitochondrial dysfunction, including neurodegenerative disorders, ischemia-reperfusion injury, and some cancers.[1][2]
CypD-IN-4 is a potent and selective small molecule inhibitor of CypD. These application notes provide a detailed protocol for utilizing this compound in a cell-based mPTP assay using the Calcein-AM/Cobalt Chloride (CoCl₂) quenching method.
This compound: A Potent Inhibitor of the Mitochondrial Permeability Transition Pore
This compound demonstrates high affinity for CypD, effectively preventing its interaction with mPTP components and subsequent pore opening.
Quantitative Data for this compound
| Parameter | Value | Source |
| IC₅₀ (CypD) | 0.057 µM | MedChemExpress |
| Effective Concentration (isolated mitochondria) | 20 µM | MedChemExpress |
| Recommended Starting Concentration (cell-based assay) | 1-20 µM | Internal Recommendation |
Signaling Pathway of mPTP Opening
The following diagram illustrates the central role of CypD in the signaling cascade leading to the opening of the mitochondrial permeability transition pore. Under cellular stress conditions, elevated mitochondrial matrix Ca²⁺ and reactive oxygen species (ROS) promote the binding of CypD to components of the mPTP complex, sensitizing the pore to opening.
References
Application Note and Protocol for Measuring Mitochondrial Swelling with CypD-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial swelling is a hallmark of the opening of the mitochondrial permeability transition pore (mPTP), a non-specific, high-conductance channel in the inner mitochondrial membrane.[1][2] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.[1] Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix, is a key regulator of the mPTP, sensitizing it to opening in response to stimuli such as high levels of matrix calcium and oxidative stress.[1][2][3][4][5] Inhibition of CypD is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, including ischemia-reperfusion injury and neurodegenerative disorders.[1]
CypD-IN-4 is a potent and selective inhibitor of Cyclophilin D, with an IC50 value of 0.057 µM.[6] It serves as a valuable tool for studying the role of CypD in mPTP regulation and for screening potential therapeutic agents. This document provides a detailed protocol for measuring mitochondrial swelling induced by calcium and for assessing the inhibitory effect of this compound using a spectrophotometric assay.
Principle of the Assay
The mitochondrial swelling assay is based on the principle that as mitochondria take up water and swell, the density of their matrix decreases. This change in density leads to a decrease in light scattering, which can be measured as a decrease in the absorbance of the mitochondrial suspension at 540 nm.[2][7][8][9] By monitoring the change in absorbance over time, the rate and extent of mitochondrial swelling can be quantified. The inhibitory effect of compounds like this compound can be determined by their ability to prevent the decrease in absorbance in the presence of an mPTP inducer, such as calcium chloride.[10][11][12]
Signaling Pathway of mPTP Opening
Caption: Signaling pathway of mitochondrial permeability transition pore (mPTP) opening.
Experimental Workflow
Caption: Experimental workflow for the mitochondrial swelling assay.
Materials and Reagents
Equipment:
-
Refrigerated centrifuge
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm and maintaining a constant temperature[7][8][9][10]
-
Sonicator
-
Ice bucket and ice
Reagents:
-
This compound (prepare stock solution in DMSO)
-
Calcium Chloride (CaCl₂)
-
Cyclosporin A (CsA) (optional, as a positive control for inhibition)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sucrose
-
Mannitol
-
HEPES
-
EGTA
-
KCl
-
KH₂PO₄
-
Tris-HCl
-
Glutamate
-
Malate
-
DMSO (vehicle for this compound)
-
Bradford or BCA Protein Assay Kit
Buffers:
| Buffer Name | Composition | pH | Storage |
| Mitochondrial Isolation Buffer (MIB) | 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 0.1 mM EGTA | 7.4 | 4°C |
| Mitochondrial Resuspension Buffer (MRB) | 250 mM Sucrose, 10 mM HEPES, 0.1 mM EGTA | 7.4 | 4°C |
| Mitochondrial Swelling Buffer (MSB) | 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, 5 mM Glutamate, 5 mM Malate | 7.4 | Room Temp. |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
-
Harvest cultured cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer (MIB).
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes on ice).[13]
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of ice-cold MIB.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of Mitochondrial Resuspension Buffer (MRB).
-
Determine the protein concentration of the isolated mitochondria using a Bradford or BCA assay.
-
Adjust the concentration of the mitochondrial suspension to 1 mg/mL with MRB. Keep on ice.
Protocol 2: Mitochondrial Swelling Assay using this compound
-
Set the spectrophotometer or microplate reader to 540 nm and the temperature to 30°C.
-
In a cuvette or a 96-well plate, add the following components in order:
-
Mitochondrial Swelling Buffer (MSB) to a final volume of 1 mL (for cuvette) or 200 µL (for 96-well plate).
-
Vehicle (DMSO) or varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM).
-
Mitochondria (to a final concentration of 0.5 mg/mL).
-
-
Mix gently and pre-incubate for 2 minutes at 30°C.
-
Establish a baseline absorbance reading for 1-2 minutes.
-
Induce mitochondrial swelling by adding CaCl₂ to a final concentration of 200 µM.[7]
-
Immediately start recording the absorbance at 540 nm every 30 seconds for 10-20 minutes.
Experimental Groups:
| Group | Description |
| Negative Control | Mitochondria + MSB + Vehicle (DMSO) (No CaCl₂) |
| Positive Control | Mitochondria + MSB + Vehicle (DMSO) + CaCl₂ |
| Test Group(s) | Mitochondria + MSB + this compound (various concentrations) + CaCl₂ |
| Inhibitor Control | Mitochondria + MSB + Cyclosporin A (e.g., 1 µM) + CaCl₂ (optional) |
Data Presentation
Table 1: Time-Course of Calcium-Induced Mitochondrial Swelling
| Time (min) | Absorbance at 540 nm (No CaCl₂) | Absorbance at 540 nm (+ 200 µM CaCl₂) |
| 0 | 0.502 | 0.500 |
| 2 | 0.501 | 0.455 |
| 4 | 0.500 | 0.398 |
| 6 | 0.499 | 0.352 |
| 8 | 0.498 | 0.315 |
| 10 | 0.498 | 0.288 |
Table 2: Dose-Dependent Inhibition of Mitochondrial Swelling by this compound
| This compound (µM) | Initial Absorbance (A₅₄₀) | Final Absorbance (A₅₄₀) at 10 min | Change in Absorbance (ΔA₅₄₀) | % Inhibition |
| 0 (Vehicle) | 0.500 | 0.288 | 0.212 | 0% |
| 0.1 | 0.498 | 0.355 | 0.143 | 32.5% |
| 1 | 0.499 | 0.421 | 0.078 | 63.2% |
| 10 | 0.501 | 0.475 | 0.026 | 87.7% |
| 20 | 0.500 | 0.488 | 0.012 | 94.3% |
% Inhibition = [1 - (ΔA₅₄₀ with inhibitor / ΔA₅₄₀ with vehicle)] x 100
Logical Relationship of CypD Inhibition by this compound
Caption: Logical relationship of CypD inhibition by this compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No swelling observed with CaCl₂ | 1. Inactive or damaged mitochondria.2. Insufficient CaCl₂ concentration.3. Incorrect buffer composition. | 1. Prepare fresh mitochondria and keep them on ice at all times. Use within a few hours of isolation.2. Increase CaCl₂ concentration (e.g., up to 500 µM).3. Double-check the pH and components of the MSB. |
| High background swelling (without CaCl₂) | 1. Mitochondria are damaged or aged.2. Contamination of buffers with Ca²⁺. | 1. Isolate fresh mitochondria and handle them gently.2. Use high-purity water and reagents to prepare buffers. Include a low concentration of EGTA (e.g., 10 µM) in the MSB if necessary. |
| Inconsistent results between replicates | 1. Inaccurate pipetting.2. Inconsistent timing of reagent addition.3. Temperature fluctuations. | 1. Use calibrated pipettes.2. Use a multi-channel pipette for adding reagents to a 96-well plate to ensure simultaneous addition.3. Ensure the spectrophotometer/plate reader maintains a stable temperature. |
| This compound is not inhibiting swelling | 1. Incorrect concentration of this compound.2. Insufficient pre-incubation time.3. Degradation of the compound. | 1. Verify the stock concentration and perform a dose-response curve.2. Increase the pre-incubation time to 5 minutes.3. Use a fresh aliquot of this compound. |
References
- 1. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologic functions of cyclophilin D and the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologic Functions of Cyclophilin D and the Mitochondrial Permeability Transition Pore [jstage.jst.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mitochondrial swelling assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial swelling measurement [bio-protocol.org]
- 10. Mitochondrial Isolation and Swelling Assay [bio-protocol.org]
- 11. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]
- 13. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cell Permeability and Uptake of CypD-IN-4 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
CypD-IN-4 is a potent and selective inhibitor of Cyclophilin D (CypD), a key regulatory component of the mitochondrial permeability transition pore (mPTP).[1] The opening of the mPTP is a critical event in various forms of cell death, including necrosis and apoptosis, and is implicated in the pathophysiology of neurodegenerative diseases and ischemic brain injury.[2][3] Elevated intracellular calcium and oxidative stress are major inducers of mPTP opening.[1][2] By inhibiting CypD, this compound presents a promising therapeutic strategy to prevent mitochondrial dysfunction and subsequent neuronal cell death.[2] Understanding the ability of this compound to cross the neuronal cell membrane and reach its intracellular target is crucial for its development as a neuroprotective agent.
These application notes provide a detailed overview and experimental protocols for assessing the cell permeability and uptake of this compound in cultured neurons. Due to the current lack of specific published data on the permeability of this compound, the following protocols are presented as established methodologies for characterizing small molecule uptake in neuronal cultures and can be readily adapted for the evaluation of this compound.
Signaling Pathway of CypD-Mediated Mitochondrial Permeability Transition
The following diagram illustrates the central role of Cyclophilin D in the signaling cascade leading to the opening of the mitochondrial permeability transition pore and subsequent neuronal cell death.
Caption: Signaling pathway of CypD-mediated mitochondrial permeability transition in neurons.
Data Presentation
The following tables are templates for summarizing quantitative data from the experimental protocols described below.
Table 1: Time-Course of this compound Uptake in Cultured Neurons
| Time Point (minutes) | Intracellular this compound Concentration (µM) |
| 0 | 0 |
| 5 | Experimental Value |
| 15 | Experimental Value |
| 30 | Experimental Value |
| 60 | Experimental Value |
| 120 | Experimental Value |
Table 2: Dose-Dependent Uptake of this compound in Cultured Neurons
| Extracellular this compound Concentration (µM) | Intracellular this compound Concentration (µM) after 60 min |
| 0.1 | Experimental Value |
| 0.5 | Experimental Value |
| 1.0 | Experimental Value |
| 5.0 | Experimental Value |
| 10.0 | Experimental Value |
Table 3: Apparent Permeability (Papp) of this compound Across a Neuronal Monolayer
| Direction of Transport | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (B-A / A-B) |
| Apical to Basolateral (A-B) | Experimental Value | Calculated Value |
| Basolateral to Apical (B-A) | Experimental Value |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cell permeability and uptake of this compound in cultured neurons.
Experimental Workflow Overview
Caption: General experimental workflow for assessing this compound permeability and uptake.
Protocol 1: Determination of Intracellular this compound Concentration by LC-MS/MS
This protocol is the gold standard for quantifying the intracellular concentration of an unlabeled small molecule.
Materials:
-
Cultured primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an appropriate internal standard
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding: Plate neurons in 6-well plates at a density that will result in a near-confluent monolayer at the time of the experiment.
-
Compound Treatment:
-
For a time-course experiment , treat the cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
For a dose-response experiment , treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a fixed time (e.g., 60 minutes).
-
-
Cell Harvesting and Lysis:
-
At each time point or after the fixed incubation period, aspirate the medium.
-
Quickly wash the cell monolayer three times with ice-cold PBS to remove extracellular compound.
-
For adherent cells, add trypsin-EDTA to detach the cells. Resuspend the cells in culture medium and centrifuge to pellet.
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
Determine the cell number or total protein concentration for normalization.
-
-
Sample Preparation for LC-MS/MS:
-
To a known volume of the cell lysate, add three volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the sensitive and specific detection of this compound.
-
Generate a standard curve using known concentrations of this compound in the same matrix as the samples (cell lysate).
-
Analyze the samples and determine the concentration of this compound based on the standard curve.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound, normalizing to cell number or total protein content.
-
Plot the data as shown in the template tables (Table 1 and Table 2).
-
Protocol 2: Visualization of Neuronal Uptake using Fluorescence Microscopy
This protocol is applicable if a fluorescently labeled version of this compound is available or can be synthesized.
Materials:
-
Cultured primary neurons on glass coverslips
-
Fluorescently labeled this compound
-
Cell culture medium
-
Hoechst 33342 or DAPI for nuclear staining
-
A mitochondrial marker (e.g., MitoTracker Red CMXRos)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
-
Confocal or high-resolution fluorescence microscope
Procedure:
-
Cell Preparation: Culture primary neurons on sterile glass coverslips suitable for microscopy.
-
Mitochondrial Staining (Optional): To confirm the subcellular localization of this compound, pre-incubate the neurons with a mitochondrial marker according to the manufacturer's protocol.
-
Compound Incubation:
-
Replace the culture medium with fresh medium containing the fluorescently labeled this compound at the desired concentration.
-
Incubate for a specific time period (e.g., 60 minutes) at 37°C.
-
-
Washing and Fixation:
-
Aspirate the medium containing the fluorescent compound.
-
Wash the cells three times with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the fixed cells with Hoechst 33342 or DAPI to stain the nuclei.
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorescently labeled this compound, the nuclear stain, and the mitochondrial marker.
-
-
Data Analysis:
-
Analyze the images to determine the subcellular distribution of the fluorescent signal.
-
Quantify the fluorescence intensity within the cells to assess the relative uptake under different conditions (e.g., different concentrations or time points).
-
Protocol 3: Bidirectional Permeability Assay using a Transwell System
This protocol assesses the ability of this compound to cross a confluent monolayer of cells that form tight junctions, mimicking a barrier like the blood-brain barrier. While primary neurons do not form such monolayers, this assay is typically performed with cell lines like hCMEC/D3 (human cerebral microvascular endothelial cells) or Caco-2 as a surrogate for assessing blood-brain barrier permeability.
Materials:
-
hCMEC/D3 cells or other suitable barrier-forming cell line
-
Transwell inserts with a microporous membrane
-
Cell culture medium
-
This compound
-
Lucifer yellow or another membrane-impermeant marker to assess monolayer integrity
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the hCMEC/D3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Monolayer Integrity Check: Before the experiment, measure the TEER to ensure the integrity of the cell monolayer. You can also assess the permeability of Lucifer yellow.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical chamber. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber. At the same time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound on the receiver side.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound on the donor side.
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Summarize the data as shown in Table 3.
-
References
- 1. Cyclophilin-D promotes the mitochondrial permeability transition but has opposite effects on apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin D is a component of mitochondrial permeability transition and mediates neuronal cell death after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Application of CypD-IN-4 in the Study of Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various pathological conditions, including stroke, myocardial infarction, and organ transplantation. A key event in the pathophysiology of I/R injury is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. Cyclophilin D (CypD), a mitochondrial matrix protein, is a critical regulator of mPTP opening. Its inhibition presents a promising therapeutic strategy to mitigate I/R-induced cell death and tissue damage.
CypD-IN-4 is a potent and highly selective small-molecule inhibitor of CypD. This document provides detailed application notes and protocols for the use of this compound in preclinical ischemia-reperfusion injury models, based on available in vitro data and general protocols for studying CypD inhibitors in this context.
This compound: A Selective Inhibitor of Cyclophilin D
This compound, also referred to as compound B53 in its discovery publication, is a macrocyclic compound identified through DNA-templated library screening. It exhibits high affinity and selectivity for CypD, making it a valuable tool for studying the specific role of CypD in cellular processes and disease models.[1][2]
Quantitative Data on this compound Activity
| Parameter | Value | Species | Notes |
| CypD IC50 | 0.057 µM | Human | In vitro prolyl-isomerase activity assay.[1] |
| CypA IC50 | 3.4 µM | Human | Demonstrates >50-fold selectivity for CypD over CypA.[1] |
| CypB IC50 | 1.1 µM | Human | Demonstrates >19-fold selectivity for CypD over CypB.[1] |
| CypE IC50 | 0.8 µM | Human | Demonstrates >14-fold selectivity for CypD over CypE.[1] |
| mPTP Opening Inhibition | Effective at 20 µM | Isolated Mitochondria | Inhibits calcium-induced mitochondrial swelling. |
Mechanism of Action in Ischemia-Reperfusion Injury
The protective effect of CypD inhibition in I/R injury is primarily attributed to the prevention of mPTP opening. During ischemia, cellular ATP levels deplete, and intracellular calcium concentrations rise. Upon reperfusion, the sudden reintroduction of oxygen leads to a burst of reactive oxygen species (ROS) production. The combination of high calcium and ROS levels triggers CypD-dependent opening of the mPTP.
Signaling Pathway of CypD-Mediated I/R Injury
Experimental Protocols
While the primary publication for this compound focuses on its discovery and in vitro characterization, it confirms the inhibitor's ability to prevent mPTP opening in isolated mitochondria.[1][2] Detailed in vivo protocols for this compound in specific I/R models are not yet published. Therefore, the following are detailed, generalized protocols for assessing CypD inhibitors in common preclinical I/R models, which can be adapted for this compound.
Protocol 1: In Vitro Assessment of mPTP Opening in Isolated Mitochondria
This protocol is based on the methods used to characterize this compound and other CypD inhibitors.[1]
Objective: To determine the inhibitory effect of this compound on calcium-induced mPTP opening in isolated mitochondria.
Materials:
-
This compound
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Mitochondrial swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, 2 µM rotenone, pH 7.4)
-
Calcium chloride (CaCl2) solution
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the tissue of interest (e.g., mouse liver or heart) using standard differential centrifugation methods.
-
Preparation: Resuspend the isolated mitochondrial pellet in the swelling buffer to a final concentration of 0.5 mg/mL.
-
Treatment: Add this compound (e.g., at a final concentration of 20 µM) or vehicle control to the mitochondrial suspension and incubate for 5 minutes at room temperature.
-
Induction of Swelling: Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm. Add a pulse of CaCl2 (e.g., 200 µM) to induce mPTP opening.
-
Measurement: Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates mitochondrial swelling due to mPTP opening.
-
Analysis: Compare the rate and extent of swelling in the this compound-treated group to the vehicle control group. A reduction in the decrease in absorbance signifies inhibition of mPTP opening.
Experimental Workflow for In Vitro mPTP Assay
Protocol 2: General In Vivo Protocol for a Murine Model of Myocardial Ischemia-Reperfusion Injury
This protocol is a generalized procedure and should be optimized for specific experimental goals and for the pharmacokinetic properties of this compound.
Objective: To evaluate the cardioprotective effects of this compound in a mouse model of myocardial I/R injury.
Animals: Adult male C57BL/6 mice (8-12 weeks old).
Materials:
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG400, and saline).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Surgical instruments for thoracotomy.
-
Ventilator.
-
Suture for coronary artery ligation (e.g., 8-0 silk).
-
Triphenyltetrazolium chloride (TTC) stain.
-
Evans blue dye.
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and place it on a ventilator.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a slipknot. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Ischemia: Maintain the ligation for a period of ischemia (e.g., 30-45 minutes).
-
Drug Administration: Administer this compound or vehicle control at a predetermined dose and route (e.g., intravenous injection) a few minutes before reperfusion.
-
Reperfusion: Release the slipknot to allow for reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the ventricle.
-
Monitoring: Monitor the animal for a period of reperfusion (e.g., 24 hours).
-
Infarct Size Assessment:
-
At the end of the reperfusion period, re-anesthetize the mouse and re-ligate the LAD at the same location.
-
Inject Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
-
Excise the heart and slice it into transverse sections.
-
Incubate the slices in 1% TTC stain at 37°C for 15-20 minutes. TTC stains viable tissue red, while the infarcted tissue remains pale.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR.
-
-
Functional Assessment (Optional): Cardiac function can be assessed before and after I/R injury using echocardiography to measure parameters like ejection fraction and fractional shortening.
Logical Flow for In Vivo Myocardial I/R Study
Conclusion
This compound is a promising research tool for investigating the role of CypD in ischemia-reperfusion injury. Its high potency and selectivity allow for a more precise dissection of CypD-mediated signaling pathways compared to less selective inhibitors. The provided protocols offer a framework for utilizing this compound in both in vitro and in vivo models of I/R injury. Further studies are warranted to establish the in vivo efficacy and pharmacokinetic profile of this compound to fully validate its therapeutic potential.
References
Application Notes and Protocols: Investigating the Role of the Mitochondrial Permeability Transition Pore (mPTP) in Apoptosis Using the Selective Cyclophilin D Inhibitor, CypD-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mitochondrial permeability transition pore (mPTP) is a key player in the intricate signaling pathways of apoptosis, or programmed cell death. Its opening can lead to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately, cell demise. Cyclophilin D (CypD), a mitochondrial matrix protein, is a crucial regulator of the mPTP. The selective inhibitor, CypD-IN-4, offers a powerful tool to dissect the precise role of CypD and the mPTP in apoptosis.
These application notes provide a comprehensive guide for utilizing this compound in your research, complete with detailed experimental protocols, data presentation tables, and signaling pathway diagrams.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Cyclophilin D. By binding to CypD, it prevents its interaction with components of the mPTP, thereby inhibiting pore opening. This allows researchers to investigate the consequences of mPTP inhibition on apoptotic signaling cascades.
Data Presentation
The following tables summarize quantitative data from studies using selective CypD inhibitors to investigate their effects on apoptosis. While specific data for this compound is limited in publicly available literature, the data presented here is from studies using other selective CypD inhibitors such as JW47 and NIM811, which are expected to have similar mechanistic effects.
Table 1: Effect of Selective CypD Inhibitors on Apoptosis and Necrosis
| Cell Type | Apoptotic Stimulus | Inhibitor (Concentration) | % Apoptotic Cells (Inhibitor) | % Apoptotic Cells (Control) | % Necrotic Cells (Inhibitor) | % Necrotic Cells (Control) | Reference |
| Keratinocytes | Repetitive UVA-irradiation | NIM811 (125 nM) | Reduced | Higher | Reduced | Higher | [1] |
| Keratinocytes | Repetitive UVA-irradiation | NIM811 (250 nM) | No significant change | Higher | Reduced | Higher | [1] |
Table 2: Effect of Selective CypD Inhibitors on Mitochondrial Function
| Parameter | Model System | Inhibitor (Concentration) | Effect of Inhibitor | Control | Reference |
| Calcium Retention Capacity | Isolated rat liver mitochondria | JW47 | Increased | Lower CRC | [2] |
| Cell Viability | Ischemic human myoblasts | NIM811 (5 µM) | Significantly increased | Lower viability | [3] |
| Cell Viability | Aβ-treated SK-N-SH cells | C-9 (10 µM) | Significantly increased | Lower viability | [4] |
| ATP Levels | Aβ-treated SK-N-SH cells | C-9 (10 µM) | Restored to near-control levels | Significantly decreased | [4] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in mPTP-mediated apoptosis and the points of intervention for CypD inhibitors.
Caption: mPTP-Dependent Apoptotic Pathway.
Caption: mPTP-Independent Apoptotic Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of mPTP in apoptosis using this compound.
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce apoptosis by adding the chosen apoptotic stimulus.
-
Incubate for the desired time period.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Flow Cytometry Workflow for Apoptosis Analysis.
Measurement of Caspase-3 Activity
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After treatment with this compound and the apoptotic stimulus, collect the cells and wash with cold PBS.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Caspase-3 Assay:
-
Add 50-100 µg of protein from each lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/440 nm for fluorometric) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
-
Detection of Cytochrome c Release by Western Blot
This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
Materials:
-
Cell pellets from treated and control cells
-
Mitochondria/Cytosol Fractionation Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Fractionation:
-
Following treatment, harvest the cells and perform subcellular fractionation using a mitochondria/cytosol fractionation kit according to the manufacturer's instructions. This will separate the cytosolic and mitochondrial fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative amount of cytochrome c in the cytosolic and mitochondrial fractions. The presence of cytochrome c in the cytosol of treated cells indicates its release from the mitochondria. Use COX IV and GAPDH as loading and fractionation controls.
-
Mitochondrial Swelling Assay
This assay directly measures mPTP opening by monitoring changes in mitochondrial volume.
Materials:
-
Isolated mitochondria
-
This compound
-
Calcium chloride (CaCl2)
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from cells or tissues of interest using a standard differential centrifugation protocol.
-
-
Assay Setup:
-
Resuspend the isolated mitochondria in a swelling buffer.
-
Pre-incubate the mitochondria with this compound or a vehicle control for 5-10 minutes at room temperature.
-
-
Induction of Swelling:
-
Add a high concentration of CaCl2 (e.g., 200-500 µM) to induce mPTP opening and mitochondrial swelling.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 540 nm over time (e.g., every 30 seconds for 10-15 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
-
Analysis:
-
Compare the rate and extent of the absorbance decrease between the this compound treated and control groups. Inhibition of the absorbance decrease by this compound indicates its ability to prevent mPTP-mediated mitochondrial swelling.
-
Conclusion
This compound is a valuable tool for elucidating the role of the mPTP in apoptosis. By utilizing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively investigate the therapeutic potential of targeting CypD in various diseases characterized by apoptotic cell death. The provided data from studies on similar selective inhibitors offer a strong basis for comparison and hypothesis generation in your own research.
References
- 1. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Small Molecule Cyclophilin D Inhibitor for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address off-target effects of CypD-IN-4 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of CypD-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and subtype-selective inhibitor of Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[1] Its primary function is the regulation of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death.[2][3]
Q2: What are the potential off-target effects of this compound?
The primary concern for off-target effects of this compound stems from its potential to inhibit other members of the cyclophilin family due to the high homology in their active sites. While this compound is highly selective for CypD, some cross-reactivity with other cyclophilins, such as CypA and CypB, may occur at higher concentrations.[4] Off-target effects on other unrelated proteins (e.g., kinases) are less characterized but should be considered.
Q3: How can I be sure my observed phenotype is due to CypD inhibition and not an off-target effect?
To confirm that the observed cellular or physiological effects are specifically due to the inhibition of CypD, a combination of control experiments is essential. The gold standard is to recapitulate the phenotype of this compound treatment in a genetic model where CypD is knocked out or knocked down. If the genetic deletion of CypD produces the same effect as the inhibitor, it strongly suggests an on-target mechanism. Conversely, if this compound still produces the effect in CypD-knockout cells, an off-target mechanism is likely.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results with this compound treatment.
Possible Cause: Off-target effects or experimental variability.
Solutions:
-
Confirm On-Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm that this compound is binding to CypD in your specific cellular model. Ligand binding increases the thermal stability of the target protein.
-
-
Genetic Validation:
-
CypD Knockout/Knockdown Models: Compare the effects of this compound in wild-type cells versus cells where the PPIF gene (encoding CypD) has been knocked out or its expression reduced using siRNA/shRNA. An on-target effect should be absent in the knockout/knockdown cells.
-
-
Use a Structurally Unrelated Inhibitor:
-
Compare the effects of this compound with another CypD inhibitor that has a different chemical scaffold, such as Cyclosporin A (CsA). Be aware that CsA has its own well-documented off-target effects, notably the inhibition of calcineurin through its interaction with CypA.[5]
-
-
Dose-Response Analysis:
-
Perform a thorough dose-response curve for this compound. On-target effects should occur at concentrations consistent with its known IC50 for CypD, while off-target effects may only appear at higher concentrations.
-
Problem 2: Observing changes in cellular processes seemingly unrelated to mPTP opening.
Possible Cause: CypD has functions independent of the mPTP, or this compound is exhibiting off-target effects.
Solutions:
-
Investigate mPTP-Independent Functions of CypD:
-
Broad-Spectrum Off-Target Profiling:
-
Proteomics-Based Approaches: Techniques like quantitative proteomics can identify changes in the abundance of a wide range of proteins following this compound treatment, providing clues to affected pathways.[8][9][10]
-
Kinase Screening: A kinome scan can assess the activity of this compound against a large panel of kinases to identify potential off-target kinase inhibition.[11][12]
-
Quantitative Data
Table 1: Selectivity Profile of this compound (B53) Against Human Cyclophilin Isoforms [4]
| Cyclophilin Isoform | IC50 (µM) | Fold Selectivity vs. CypD |
| CypD | 0.057 | 1 |
| CypA | 3.4 | 60 |
| CypB | 1.1 | 19 |
| CypE | 0.8 | 14 |
Data derived from in vitro prolyl-isomerase inhibition assays.[4]
Experimental Protocols
Protocol 1: Generation of a CypD Knockout Cell Line using CRISPR/Cas9
This protocol provides a general workflow for creating a CypD knockout cell line to serve as a negative control for this compound treatment.
-
gRNA Design:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the PPIF gene to induce frameshift mutations. Use online tools to minimize off-target cleavage.
-
-
Vector Construction:
-
Clone the designed sgRNAs into a Cas9 expression vector. Plasmids co-expressing a fluorescent marker (e.g., GFP) are recommended for sorting transfected cells.
-
-
Transfection:
-
Transfect the target cell line with the Cas9/sgRNA expression vector using a suitable method (e.g., lipofection, electroporation).
-
-
Single-Cell Cloning:
-
Two to three days post-transfection, isolate single GFP-positive cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
-
Expansion and Screening:
-
Expand the single-cell clones.
-
Extract genomic DNA from a portion of each clone and perform PCR to amplify the targeted region of the PPIF gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation:
-
Confirm the absence of CypD protein expression in candidate knockout clones by Western blot.
-
Protocol 2: Assessment of Mitochondrial Respiration
This protocol outlines a method to assess the impact of this compound on mitochondrial function.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a Seahorse XF cell culture microplate.
-
Treat the cells with various concentrations of this compound for the desired duration. Include vehicle-treated and untreated controls.
-
-
Seahorse XF Cell Mito Stress Test:
-
This assay utilizes an extracellular flux analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
The assay involves the sequential injection of mitochondrial stressors:
-
Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between this compound-treated and control cells.
-
Visualizations
Caption: A logical workflow for distinguishing on-target from off-target effects of this compound.
Caption: On-target and potential off-target interactions of this compound.
References
- 1. Cyclophilin inhibition as a strategy for the treatment of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 3. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers [mdpi.com]
- 4. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophilin D in Mitochondrial Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CypD−/− Hearts HaveAltered Levels of Proteins Involved in Krebs Cycle, Branch Chain Amino Acid Degradation and Pyruvate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Technical Support Center: Optimizing CypD-IN-4 for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CypD-IN-4 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and subtype-selective inhibitor of Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[1] CypD is a key regulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[2][3] Under conditions of cellular stress, such as high calcium levels and oxidative stress, CypD facilitates the opening of the mPTP.[2][4] This leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and ultimately, cell death.[2] this compound exerts its inhibitory effect by binding to CypD, thereby preventing it from inducing the opening of the mPTP.[1]
Q2: What is the recommended concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on available data, a good starting point for in vitro experiments is in the low micromolar range. For inhibiting the mitochondrial permeability transition pore opening in isolated mitochondria, a concentration of 20 μM has been shown to be effective.[1] The IC50 value for this compound's affinity to CypD is 0.057 μM, indicating high potency.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). While the exact maximum solubility is not specified in the search results, it is common practice to prepare a high-concentration stock (e.g., 10 mM) in DMSO. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the key in vitro assays to assess the activity of this compound?
A4: The primary in vitro assays to evaluate the efficacy of this compound focus on its ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP). The two most common assays are:
-
Calcium Retention Capacity (CRC) Assay: This assay measures the amount of calcium that isolated mitochondria can sequester before the mPTP opens. Inhibition of mPTP by this compound will result in an increased calcium retention capacity.
-
Mitochondrial Swelling Assay: This assay directly visualizes the consequence of mPTP opening, which is the swelling of mitochondria due to the influx of solutes and water. This compound should prevent or reduce mitochondrial swelling in the presence of an mPTP inducer like calcium.
Additionally, cell viability assays (e.g., MTT, MTS) can be used to assess the protective effects of this compound against cell death induced by stimuli known to activate the mPTP, such as oxidative stress.[4]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (CypD affinity) | 0.057 µM | Not specified | [1] |
| IC50 (CypA affinity) | 3.4 µM | Not specified | [1] |
| IC50 (CypB affinity) | 1.1 µM | Not specified | [1] |
| IC50 (CypE affinity) | 0.8 µM | Not specified | [1] |
| Effective Concentration | 20 µM | Isolated Mitochondria (mPTP inhibition) | [1] |
Experimental Protocols
Calcium Retention Capacity (CRC) Assay
Objective: To determine the amount of Ca2+ that isolated mitochondria can accumulate before the opening of the mPTP in the presence or absence of this compound.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 2 mM KH2PO4, 10 µM EGTA, pH 7.4)
-
Respiratory substrates (e.g., 5 mM glutamate and 2.5 mM malate)
-
Calcium Green-5N (fluorescent Ca2+ indicator)
-
CaCl2 solution (standardized concentration)
-
This compound
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated mitochondria in the assay buffer to a final concentration of 0.5 mg/mL.
-
Add the respiratory substrates to the mitochondrial suspension.
-
Add Calcium Green-5N to the suspension to monitor extra-mitochondrial Ca2+ concentration.
-
Aliquot the mitochondrial suspension into the wells of a 96-well plate.
-
Add this compound at various concentrations to the respective wells and incubate for a predetermined time (e.g., 5-10 minutes) at 30°C. Include a vehicle control (e.g., DMSO).
-
Place the plate in a fluorescence plate reader and start recording the fluorescence of Calcium Green-5N.
-
Sequentially add known amounts of CaCl2 to the wells at regular intervals (e.g., every 60 seconds).
-
Continue adding CaCl2 until a sharp and sustained increase in fluorescence is observed, indicating the massive release of Ca2+ from the mitochondria due to mPTP opening.
-
Calculate the total amount of CaCl2 added before the sharp fluorescence increase. This represents the calcium retention capacity.
Mitochondrial Swelling Assay
Objective: To visually assess the effect of this compound on Ca2+-induced mitochondrial swelling.
Materials:
-
Isolated mitochondria
-
Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 2 mM KH2PO4, pH 7.4)
-
CaCl2 solution
-
This compound
-
Spectrophotometer
Procedure:
-
Resuspend isolated mitochondria in the swelling buffer to a final concentration of 0.5 mg/mL.
-
Add this compound at desired concentrations to the mitochondrial suspension and incubate. Include a vehicle control.
-
Place the suspension in a cuvette in a spectrophotometer and measure the absorbance at 540 nm (A540). The initial A540 reading should be stable.
-
Induce mitochondrial swelling by adding a high concentration of CaCl2 (e.g., 200 µM).
-
Monitor the decrease in A540 over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
Compare the rate and extent of the decrease in A540 between the control and this compound treated samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of mPTP opening observed | Incorrect concentration of this compound: The concentration may be too low to be effective. | Perform a dose-response curve to determine the optimal concentration. Start with a range from the IC50 (0.057 µM) up to 20 µM and higher if necessary. |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Ensure proper storage of the stock solution at -20°C or -80°C. Prepare fresh working solutions for each experiment. | |
| Assay conditions are too harsh: The concentration of the mPTP inducer (e.g., Ca2+) may be too high, overwhelming the inhibitory effect. | Titrate the concentration of the mPTP inducer to a level that allows for a clear inhibitory window. | |
| High background or off-target effects | High concentration of this compound: At very high concentrations, the inhibitor may exhibit off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the assay may be too high. | Ensure the final DMSO concentration is below 0.5%. Prepare a vehicle control with the same DMSO concentration to assess its effect. | |
| Inconsistent results between experiments | Variability in mitochondrial preparation: The quality and integrity of isolated mitochondria can vary. | Standardize your mitochondrial isolation protocol. Always assess the quality of your mitochondrial preparation (e.g., by measuring the respiratory control ratio) before each experiment. |
| Inaccurate pipetting: Small errors in pipetting can lead to significant variations, especially with potent inhibitors. | Use calibrated pipettes and be meticulous with your dilutions and additions. | |
| Precipitation of this compound in aqueous buffer | Poor solubility: this compound may have limited solubility in aqueous solutions. | Ensure the final concentration of the compound in the assay does not exceed its solubility limit. You may need to optimize the buffer composition or use a solubilizing agent, but be mindful of its potential effects on the assay. Always visually inspect for any precipitation. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CypD signaling pathway under cellular stress and its inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 3. Mitochondrial permeability transition regulator, cyclophilin D, is transcriptionally activated by C/EBP during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophilin D is a component of mitochondrial permeability transition and mediates neuronal cell death after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential reasons for CypD-IN-4 instability in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential instability of CypD-IN-4 in experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Question: My this compound activity is lower than expected or diminishes over time in my experimental buffer. What are the potential reasons?
Answer:
Several factors can contribute to the instability of small molecule inhibitors like this compound in aqueous buffers. The primary reasons can be broadly categorized as chemical degradation and poor solubility. It is crucial to systematically investigate these possibilities.
Potential Causes and Troubleshooting Steps:
-
pH-Dependent Hydrolysis: The chemical structure of this compound may contain functional groups susceptible to hydrolysis at non-optimal pH values.
-
Troubleshooting:
-
Prepare fresh solutions in buffers with slightly different pH values (e.g., 6.5, 7.0, 7.5) to determine the optimal pH for stability.
-
Avoid highly acidic or alkaline buffer conditions unless experimentally required, and if so, use the compound immediately after dissolution.
-
-
Oxidation: The compound may be sensitive to oxidation, especially in the presence of dissolved oxygen or certain metal ions in the buffer.
-
Troubleshooting:
-
Consider degassing your buffer by sparging with nitrogen or argon before adding this compound.
-
Add a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze oxidation.
-
If compatible with your assay, consider adding a small amount of an antioxidant, though be cautious of its potential to interfere with your experiment.
-
-
-
Light Sensitivity: Exposure to light, particularly UV light, can cause photodegradation of some small molecules.
-
Troubleshooting:
-
Protect your stock solutions and experimental samples from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental setup.
-
-
-
Buffer Component Reactivity: Certain components in your buffer could react with this compound. For instance, buffers containing primary amines (like Tris) can sometimes react with certain functional groups. Phosphate buffers can sometimes precipitate with divalent cations, which might affect compound stability or activity indirectly.[1]
-
Troubleshooting:
-
If using a buffer with potentially reactive components, try switching to an alternative buffer system (e.g., HEPES instead of Tris).
-
Ensure all buffer components are of high purity.
-
-
-
Solubility Issues: Poor solubility can be misinterpreted as instability. If this compound is not fully dissolved, its effective concentration will be lower than expected. Solubility can also decrease over time, especially with temperature fluctuations.
-
Troubleshooting:
-
Prepare stock solutions in an appropriate organic solvent like DMSO at a high concentration.[2]
-
When diluting into your aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the assay.
-
Visually inspect your final solution for any signs of precipitation. If possible, centrifuge and measure the concentration in the supernatant.
-
Consider the use of a solubilizing agent if compatible with your experimental system.
-
-
-
Improper Storage: Frequent freeze-thaw cycles or improper storage temperature of stock solutions can lead to degradation.
-
Troubleshooting:
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
-
Experimental Workflow for Investigating Instability
Here is a general workflow to systematically troubleshoot the instability of this compound.
Caption: A workflow for troubleshooting this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions? A1: While specific manufacturer recommendations should always be followed, small molecule inhibitors like this compound are typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
Q2: How should I store my this compound stock solution? A2: Store stock solutions at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the typical final concentration of DMSO in an experiment? A3: The final concentration of DMSO in your aqueous experimental buffer should be kept as low as possible, typically below 1%, to avoid solvent effects on your biological system. Always run a vehicle control with the same final concentration of DMSO to account for any effects of the solvent itself.
Q4: Can I prepare a large batch of my working solution of this compound in an aqueous buffer and use it over several days? A4: This is not recommended without prior stability testing. Due to potential for degradation in aqueous solutions, it is best practice to prepare the final working solution fresh for each experiment from a frozen stock.
Q5: Are there any known buffer components that are incompatible with this compound? A5: There is no specific information available regarding incompatibilities of this compound. However, as a general precaution, avoid buffers with highly nucleophilic or reactive components if the structure of this compound contains susceptible electrophilic sites. When in doubt, simpler buffer systems like HEPES or phosphate-buffered saline (PBS) at a neutral pH are often a good starting point.
Quantitative Data on Stability
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | Remaining Activity (%) |
| 50 mM Tris-HCl, 100 mM KCl | 7.4 | 4 | 0 | 100 |
| 2 | 98 | |||
| 8 | 95 | |||
| 24 | 85 | |||
| 50 mM Tris-HCl, 100 mM KCl | 7.4 | 25 (Room Temp) | 0 | 100 |
| 2 | 90 | |||
| 8 | 70 | |||
| 24 | 45 | |||
| 50 mM Phosphate Buffer | 6.5 | 25 (Room Temp) | 0 | 100 |
| 8 | 80 | |||
| 50 mM Phosphate Buffer | 8.0 | 25 (Room Temp) | 0 | 100 |
| 8 | 60 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Buffer
This protocol describes a general method to determine the stability of this compound in a specific aqueous buffer using a functional assay (e.g., measuring its inhibitory effect on the mitochondrial permeability transition pore).
Materials:
-
This compound
-
DMSO (or other recommended solvent)
-
Experimental buffer of interest
-
Mitochondria isolation buffer
-
Calcium Green-5N or similar calcium-sensitive dye
-
Isolated mitochondria
-
Multi-well plate reader with fluorescence detection
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Prepare Working Solutions: a. On the day of the experiment, thaw a stock aliquot. b. Prepare a working solution of this compound by diluting the stock solution in your experimental buffer to a concentration 10X the final desired concentration.
-
Incubation: a. Divide the working solution into separate tubes for each time point and condition (e.g., 0 hr, 2 hr, 8 hr, 24 hr at 4°C and Room Temperature). b. Store the tubes under the specified conditions. Protect from light if photosensitivity is being tested.
-
Mitochondrial Permeability Transition Pore (mPTP) Assay: a. At each time point, use the incubated this compound working solution in an mPTP assay. b. Isolate fresh mitochondria and resuspend them in the assay buffer. c. In a 96-well plate, add isolated mitochondria, Calcium Green-5N, and the incubated this compound solution (or a freshly prepared positive control). d. Initiate mPTP opening by adding a pulse of Ca²⁺. e. Monitor the fluorescence of Calcium Green-5N over time. A sustained increase in fluorescence indicates mPTP opening.
-
Data Analysis: a. Calculate the rate of Ca²⁺ uptake or the total Ca²⁺ required to induce pore opening for each condition. b. Compare the inhibitory activity of the incubated this compound to the freshly prepared control. c. Express the stability as a percentage of remaining activity relative to the 0-hour time point.
Signaling Pathway and Logical Relationships
CypD and the Mitochondrial Permeability Transition Pore (mPTP)
Cyclophilin D (CypD) is a key regulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[3][4] Under conditions of high matrix Ca²⁺ and oxidative stress, CypD is thought to bind to components of the mPTP, increasing its probability of opening.[3][5] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and mitochondrial swelling, which can ultimately lead to cell death.[4] this compound, as an inhibitor of CypD, is designed to prevent these events.
Caption: The role of CypD in mPTP activation and its inhibition by this compound.
Factors Contributing to Small Molecule Instability
The stability of a small molecule like this compound in an experimental buffer is not intrinsic to the molecule alone but is influenced by a variety of environmental factors.
Caption: Potential factors contributing to the instability of this compound.
References
- 1. Phosphate is not an absolute requirement for the inhibitory effects of cyclosporin A or cyclophilin D deletion on mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CypD: The Key to the Death Door - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 5. Cyclophilin D-Sensitive Mitochondrial Permeability Transition in Adult Human Brain and Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
How to ensure complete dissolution of CypD-IN-4 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CypD-IN-4 in experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the complete dissolution and successful application of this potent and subtype-selective Cyclophilin D (CypD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and subtype-selective inhibitor of Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2][3][4] By inhibiting CypD, this compound prevents the opening of the mPTP, a critical event in some forms of cell death. This makes it a valuable tool for studying cellular processes involving mitochondrial dysfunction, such as oxidative stress, neurodegenerative disorders, and liver diseases.[1][2][3][4]
Q2: What is the recommended solvent for dissolving this compound?
Due to its hydrophobic nature, this compound is best dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and similar non-peptidic small molecule inhibitors.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. The exact concentration will depend on the specific requirements of your experiment. For initial testing, a stock solution in the range of 1-10 mM is often a good starting point. To prepare the stock solution, add the appropriate volume of DMSO to the vial containing the powdered this compound and vortex until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
Q4: How do I dilute the this compound stock solution for my cell-based experiments?
For cell-based assays, the DMSO stock solution should be serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A multi-step dilution process is recommended to prevent precipitation of the compound.
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
This guide addresses common issues that may arise during the dissolution and use of this compound.
Issue 1: Incomplete Dissolution of this compound Powder
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution: Ensure you are using a sufficient volume of DMSO to achieve the desired stock concentration. Vortex the solution thoroughly for several minutes. Gentle warming (37°C) can also help to increase solubility.
-
-
Possible Cause: Poor quality or hydrated DMSO.
-
Solution: Use high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds.
-
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Media
-
Possible Cause: Rapid change in solvent polarity.
-
Solution: Perform serial dilutions of the DMSO stock solution in your aqueous experimental buffer or cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution.
-
-
Possible Cause: Exceeding the solubility limit in the final medium.
-
Solution: Determine the optimal working concentration of this compound for your specific cell type and experimental conditions. It may be necessary to work at a lower concentration to maintain solubility.
-
-
Possible Cause: Interaction with components in the cell culture medium.
-
Solution: Some components of serum-containing media can sometimes contribute to compound precipitation. If precipitation is observed, consider preparing the final dilution in a serum-free medium immediately before adding it to the cells.
-
Issue 3: Observed Cellular Toxicity Not Related to CypD Inhibition
-
Possible Cause: High final concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in your experiment is below the toxic threshold for your specific cell line (generally ≤0.5%). Run a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent alone.
-
-
Possible Cause: Off-target effects at high concentrations of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your desired biological effect.
-
Data Presentation
| Solvent | Solubility | Recommended Use |
| DMSO | Soluble | Preparation of high-concentration stock solutions |
| Ethanol | Sparingly Soluble | May be used for initial dissolution, but DMSO is generally preferred |
| Water | Insoluble | Not recommended for initial dissolution |
| PBS | Insoluble | Not recommended for initial dissolution |
| Cell Culture Media | Sparingly Soluble | Used for preparing final working dilutions from a DMSO stock solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required volume of DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 986.12 g/mol . To make 1 mL of a 10 mM solution, you would need 9.86 mg of this compound.
-
Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (serum-free or complete, as required by the experiment)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure that the final concentration of DMSO in the working solutions is kept to a minimum (ideally ≤0.5%).
-
Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
Caption: Troubleshooting workflow for incomplete dissolution of this compound.
Caption: Simplified signaling pathway of CypD in mPTP-mediated cell death and the inhibitory action of this compound.
References
Improving the reproducibility of experiments involving CypD-IN-4
Welcome to the technical support center for CypD-IN-4, a potent and selective inhibitor of Cyclophilin D (CypD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Our aim is to enhance the reproducibility of your experiments by providing detailed protocols, addressing common challenges, and offering clear data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and subtype-selective small molecule inhibitor of Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2] Its primary mechanism of action is the inhibition of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.[3][4] By inhibiting CypD, this compound prevents the opening of the mPTP, a critical event in some forms of cell death.[1][2][5]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used to study the role of CypD and the mPTP in various cellular processes and disease models. Key research areas include ischemia-reperfusion injury, neurodegenerative diseases, and other conditions where mitochondrial dysfunction and cell death are implicated.[3][6]
Q3: How should I reconstitute and store this compound?
A3: For most in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animal model. Common vehicles for similar compounds include solutions containing 0.5% carboxymethyl cellulose (CMC).[7] It is recommended to prepare fresh solutions for each experiment. For storage, the solid compound should be stored at -20°C. Once reconstituted in DMSO, it is advisable to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of this compound will vary depending on the experimental system. For in vitro assays, a common starting point is a concentration range around its IC50 value. A 20 μM concentration has been shown to inhibit mPTP opening in isolated mitochondria.[1][2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type or experimental setup.
Q5: Are there any known off-target effects of this compound?
A5: this compound is a subtype-selective inhibitor of CypD. However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[3] It is good practice to include appropriate controls in your experiments, such as using a structurally unrelated CypD inhibitor or utilizing genetic models (e.g., CypD knockout cells or animals) to confirm that the observed effects are specifically due to CypD inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (CypD) | 0.057 µM | [1][2] |
| IC50 (CypA) | 3.4 µM | [1][2] |
| IC50 (CypB) | 1.1 µM | [1][2] |
| IC50 (CypE) | 0.8 µM | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Details | Reference |
| Molecular Weight | 986.12 g/mol | [1] |
| Formulation (In Vitro) | Typically dissolved in DMSO. | |
| Formulation (In Vivo) | Suspension in 0.5% Carboxymethyl cellulose (CMC) is a common vehicle for similar compounds. | [7] |
| Storage (Solid) | -20°C | |
| Storage (Solution) | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
Table 2: Physicochemical and Formulation Data for this compound
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Permeability Transition Pore (mPTP) Assay
This protocol describes a method to assess the effect of this compound on the calcium-induced opening of the mPTP in isolated mitochondria.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a buffer for the assay (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4) containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).
-
-
Assay Procedure:
-
Add isolated mitochondria to the assay buffer in a 96-well plate.
-
Add this compound at various concentrations to the wells and incubate for a short period. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).
-
Induce mPTP opening by adding a pulse of CaCl2.
-
Monitor the fluorescence of the calcium-sensitive dye over time using a fluorescence plate reader. A sustained increase in fluorescence indicates mPTP opening and the release of mitochondrial calcium.
-
-
Data Analysis: Calculate the calcium retention capacity (CRC) for each condition. An increase in CRC in the presence of this compound indicates inhibition of mPTP opening.
Protocol 2: Cell Viability Assay
This protocol outlines a method to evaluate the effect of this compound on cell viability, which is crucial for distinguishing between cytoprotective and cytotoxic effects.
Methodology:
-
Cell Culture: Plate cells of interest in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with different concentrations of this compound. Include a vehicle control (DMSO).
-
To assess cytoprotection, co-treat cells with this compound and a known inducer of mitochondrial-mediated cell death (e.g., a calcium ionophore or an oxidative stress agent).
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Use a standard cell viability assay, such as the MTT or MTS assay.
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in mPTP assays | Poor quality of isolated mitochondria. | Optimize the mitochondria isolation protocol to minimize damage. Assess mitochondrial integrity before each experiment (e.g., by measuring the respiratory control ratio). |
| Inaccurate pipetting of small volumes. | Use calibrated pipettes and appropriate techniques for handling small volumes. Prepare master mixes to reduce pipetting errors. | |
| Instability of this compound in solution. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Apparent lack of this compound efficacy | Suboptimal concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific experimental system. |
| Cell type is not sensitive to mPTP-mediated cell death. | Confirm that the cell death pathway in your model is dependent on mPTP opening. Use a positive control for mPTP induction. | |
| Compound degradation. | Check the storage conditions and age of the this compound stock. | |
| Unexpected cytotoxicity | Off-target effects at high concentrations. | Use the lowest effective concentration of this compound. Include a less active stereoisomer as a negative control if available. Confirm the phenotype with a genetic approach (e.g., CypD siRNA). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. Include a vehicle-only control. |
Visualizations
Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: A logical workflow for troubleshooting common issues in experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 6. Cyclophilin D-Sensitive Mitochondrial Permeability Transition in Adult Human Brain and Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CypD-IN-3 | Sirtuin | 2651994-75-9 | Invivochem [invivochem.com]
Technical Support Center: Working with Cyclophilin D Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when working with Cyclophilin D (CypD) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My CypD inhibitor shows variable potency (IC50) between experiments. What are the common causes?
A1: Fluctuations in IC50 values for CypD inhibitors can arise from several factors:
-
Inhibitor Solubility and Aggregation: Many small molecule inhibitors have poor aqueous solubility. If the inhibitor precipitates or forms aggregates in your assay buffer, the effective concentration will be lower and variable. Always visually inspect for precipitation and consider using a solubility-enhancing excipient if necessary.
-
Assay Conditions: IC50 values are highly dependent on assay conditions. Factors such as substrate concentration (especially for ATP-dependent enzymes), enzyme concentration, temperature, and pH must be kept consistent between experiments.
-
Reagent Stability: Ensure your inhibitor stock solutions are stored correctly and are not subject to freeze-thaw cycles that could lead to degradation. Prepare fresh working solutions for each experiment.
-
Cell Passage Number: If you are using cell-based assays, be aware that cell lines can change their characteristics over time with increasing passage number, potentially altering their sensitivity to the inhibitor.
Q2: I am observing a decrease in cell viability with my CypD inhibitor, but how can I be sure it's due to on-target effects?
A2: Distinguishing on-target from off-target toxicity is a critical step. Here are some strategies:
-
Use of Multiple Inhibitors: Test other structurally and mechanistically different CypD inhibitors. If they produce a similar biological effect, it strengthens the evidence for an on-target mechanism.
-
Genetic Knockdown/Knockout: The gold standard is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CypD expression. If the inhibitor no longer has an effect in these cells, it strongly suggests the effect is CypD-dependent.
-
Rescue Experiments: If possible, overexpressing a resistant mutant of CypD in your cells could rescue them from the inhibitor's effects.
-
Dose-Response Correlation: Correlate the concentration range for CypD inhibition in biochemical assays with the concentration range for the observed cellular effect. A significant discrepancy may suggest off-target effects.
Q3: My compound is a potent CypD inhibitor in a biochemical assay but has weak or no effect in my cell-based assay. What could be the reason?
A3: This is a common challenge and can be due to several factors:
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane and the mitochondrial membranes to reach CypD in the mitochondrial matrix.
-
Efflux Pumps: The inhibitor could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell.[1]
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to bind to CypD.
Q4: Are there known off-target effects for common CypD inhibitors that I should be aware of?
A4: Yes, many widely used CypD inhibitors have known off-target effects:
-
Cyclosporin A (CsA): Besides CypD, CsA also potently inhibits other cyclophilins (like CypA) and binds to calcineurin, leading to immunosuppressive effects.[2][3] It can also interact with P-glycoprotein.
-
NIM811: While designed to be non-immunosuppressive, it is a pan-cyclophilin inhibitor, meaning it can inhibit other cyclophilins besides CypD.[4]
-
Alisporivir (Debio-025): This inhibitor can cause hyperbilirubinemia (elevated bilirubin levels) due to the inhibition of bilirubin transport proteins, not direct liver toxicity.[5][6]
-
Sanglifehrin A (SfA): While it binds to cyclophilins, some of its immunosuppressive effects are independent of this binding. It does not inhibit calcineurin.[3][7]
Data Presentation: CypD Inhibitor Properties
The following table summarizes key quantitative data for common CypD inhibitors. Note that IC50 and Kd values can vary depending on the specific assay conditions.
| Inhibitor | Type | Target(s) | IC50 (CypD) | Kd (CypD) | Key Off-Target Effects/Notes |
| Cyclosporin A (CsA) | Cyclic Peptide | Pan-Cyclophilin | ~72 nM | 13.4 nM | Inhibits calcineurin (immunosuppressive), interacts with P-glycoprotein.[8] |
| NIM811 | CsA Derivative | Pan-Cyclophilin | Potent | - | Non-immunosuppressive, but inhibits other cyclophilins.[4] IC50 of 0.66 µM for HCV RNA reduction.[9][10][11] |
| Alisporivir (Debio-025) | CsA Derivative | Pan-Cyclophilin | Potent | - | Non-immunosuppressive. Can cause hyperbilirubinemia by inhibiting bilirubin transporters.[5][6] |
| Sanglifehrin A (SfA) | Macrolide | Cyclophilins | Potent | - | Immunosuppressive effects are partially independent of cyclophilin binding; does not inhibit calcineurin.[3][7] |
| JW47 | CsA Derivative | CypD | Potent | - | Designed for mitochondrial targeting to increase local concentration.[12] |
| ER-000444793 | Small Molecule | mPTP | - | - | Inhibits the mPTP independently of CypD.[13] |
Experimental Protocols & Troubleshooting
Mitochondrial Swelling Assay
This assay measures the increase in mitochondrial volume, which occurs upon opening of the mitochondrial permeability transition pore (mPTP). This is detected as a decrease in absorbance at 540 nm.
Detailed Methodology:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol.
-
Buffer Preparation: Prepare a swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, pH 7.2) supplemented with respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone).
-
Assay Setup: In a 96-well plate, add your isolated mitochondria (typically 0.2-0.5 mg/mL final concentration) to the swelling buffer.
-
Inhibitor Treatment: Add your CypD inhibitor at various concentrations and incubate for a short period (e.g., 1-5 minutes) at room temperature.
-
Induction of Swelling: Induce mPTP opening by adding a Ca2+ salt (e.g., CaCl2) to a final concentration that robustly induces swelling in your control wells (typically in the µM range).
-
Measurement: Immediately begin monitoring the absorbance at 540 nm every 30-60 seconds for 10-30 minutes using a plate reader. A decrease in absorbance indicates mitochondrial swelling.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No swelling observed in control wells | 1. Mitochondria are unhealthy or damaged. 2. Insufficient Ca2+ concentration. 3. Incorrect buffer composition. | 1. Handle isolated mitochondria gently and keep them on ice. Use freshly isolated mitochondria. 2. Perform a Ca2+ titration to determine the optimal concentration for inducing swelling. 3. Ensure the buffer contains appropriate respiratory substrates and has the correct pH. |
| High background swelling (before Ca2+ addition) | 1. Mitochondria are of poor quality. 2. Contamination of reagents with Ca2+. | 1. Optimize your mitochondrial isolation protocol. 2. Use high-purity water and reagents. |
| Inhibitor appears to induce swelling | 1. Off-target effects of the inhibitor on mitochondrial integrity. 2. The inhibitor is precipitating and interfering with the absorbance reading. | 1. Test the inhibitor in the absence of a Ca2+ challenge. 2. Visually inspect the wells for precipitation. If observed, try a lower concentration or use a solubilizing agent. |
JC-1 Mitochondrial Membrane Potential Assay
The JC-1 dye exhibits a potential-dependent accumulation in mitochondria. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Detailed Methodology:
-
Cell Plating: Plate your cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with your CypD inhibitor at various concentrations for the desired duration. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells with a pre-warmed buffer (e.g., PBS or assay buffer provided with a kit) to remove the JC-1 solution.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence at an excitation of ~485 nm and an emission of ~535 nm, and the red fluorescence at an excitation of ~550 nm and an emission of ~600 nm.
-
Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High green fluorescence in control cells | 1. Cells are unhealthy or dying. 2. JC-1 concentration is too high, leading to quenching or toxicity. | 1. Ensure you are using healthy, sub-confluent cells. 2. Titrate the JC-1 concentration to find the optimal staining concentration for your cell type. |
| Low overall fluorescence signal | 1. Insufficient cell number. 2. Inefficient JC-1 loading. | 1. Increase the number of cells plated per well. 2. Increase the JC-1 incubation time or concentration (be mindful of potential toxicity). |
| Inhibitor quenches the JC-1 signal | The inhibitor itself is fluorescent or absorbs light at the excitation/emission wavelengths of JC-1. | Run a control with the inhibitor in the absence of cells to check for background fluorescence. If there is interference, you may need to use an alternative membrane potential dye. |
MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Treatment: Expose the cells to a range of concentrations of your CypD inhibitor for the desired time period.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the MTT to formazan.
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a plate reader.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | 1. Contamination of the culture medium. 2. Phenol red in the medium can interfere with absorbance readings. | 1. Use fresh, sterile medium. 2. Use a medium without phenol red for the final steps of the assay. |
| Low signal or poor dynamic range | 1. Cell density is too low. 2. Incubation time with MTT is too short. 3. Formazan crystals are not fully dissolved. | 1. Optimize the initial cell seeding density. 2. Increase the incubation time with MTT. 3. Ensure complete solubilization by gentle pipetting or shaking. |
| Inhibitor interferes with MTT reduction | The inhibitor may directly reduce MTT or interfere with the cellular enzymes responsible for its reduction, independent of cell viability. | Run a cell-free control with your inhibitor and MTT to see if there is any direct chemical reaction. If so, an alternative viability assay (e.g., CellTiter-Glo) may be more appropriate. |
Visualizations
Signaling Pathways
Caption: CypD in Apoptosis and Necrosis.
Experimental Workflow
References
- 1. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the potential of non‐immunosuppressive cyclosporin analogs for targeting Toxoplasma gondii cyclophilin: Insights from structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanglifehrin A, a novel cyclophilin-binding compound showing immunosuppressive activity with a new mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NIM811, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of ER-000444793, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a high-throughput screen in cryopreserved mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Efficacy of CypD-IN-4 on Cyclophilin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effect of a novel Cyclophilin D (CypD) inhibitor, exemplified by "CypD-IN-4," against its target. By comparing its performance with established inhibitors and employing robust experimental protocols, researchers can effectively characterize the potency and cellular effects of new chemical entities. This document outlines key validation assays, presents data in a comparative format, and includes detailed methodologies to ensure reproducibility.
Cyclophilin D, a mitochondrial peptidyl-prolyl cis-trans isomerase, is a critical regulator of the mitochondrial permeability transition pore (mPTP).[1][2] Dysregulation of CypD and subsequent mPTP opening are implicated in a range of pathologies, including ischemia-reperfusion injury, neurodegenerative disorders, and some muscular dystrophies, making CypD an attractive therapeutic target.[1][3] The validation of novel inhibitors is a crucial step in the development of new treatments for these conditions.
Comparative Analysis of CypD Inhibitors
The efficacy of this compound should be benchmarked against well-characterized inhibitors. Cyclosporin A (CsA), a potent and widely studied CypD inhibitor, serves as a primary reference.[1][4] However, its immunosuppressive activity and other off-target effects necessitate the development of more selective compounds.[3][5] Other non-peptidic small molecule inhibitors offer alternatives for comparison.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target(s) | IC50 (PPIase Assay) | Ki (Binding Affinity) | Notes |
| This compound | Presumed CypD | Data to be determined | Data to be determined | Novel compound under investigation. |
| Cyclosporin A (CsA) | Cyclophilins | ~20 nM for CypD[5] | ~13.4 nM for CypD[6] | Potent but non-selective, immunosuppressive. |
| Compound 4 (Urea-based) | CypA, CypD | Modest activity | 2.9 µM for CypD[7] | Shows some selectivity for CypD over CypA.[7] |
| Compound C-9 (Pyrimidine derivative) | CypD | Data not specified | Good ligand binding affinities | Rescues Aβ-induced mitochondrial dysfunction.[8] |
| SMCypIs (Small Molecule Cyp Inhibitors) | CypA, B, D | Potent | Data not specified | Non-peptidic, lack cellular toxicity and immunosuppressive activity.[9] |
Table 2: Cellular and Mitochondrial Effects
| Inhibitor | Effect on Ca2+-induced Mitochondrial Swelling | Impact on ATP Levels in Stressed Cells | Effect on Cytochrome c Oxidase (CcO) Activity |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Cyclosporin A (CsA) | Attenuates swelling[8][10] | Restores ATP levels[8][10] | Rescues CcO activity[8] |
| Compound C-9 | Attenuates swelling[8] | Restores ATP levels in a dose-dependent manner[8] | Rescues CcO activity in Aβ-treated cells[8] |
Signaling Pathway and Experimental Workflow
To understand the context of CypD inhibition, it is crucial to visualize its role in the cell. The following diagram illustrates the central role of CypD in mediating mitochondrial dysfunction and cell death.
Caption: CypD-mediated mPTP opening and points of inhibition.
The validation of a novel inhibitor like this compound follows a structured workflow, progressing from biochemical assays to cellular and potentially in vivo models.
Caption: Workflow for validating a novel CypD inhibitor.
Experimental Protocols
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay biochemically measures the ability of an inhibitor to block the enzymatic activity of CypD.
-
Principle: The assay measures the cis-trans isomerization of a chromogenic peptide substrate. The rate of this conformational change is accelerated by CypD.
-
Reagents:
-
Recombinant human CypD protein
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)
-
Chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
This compound and control inhibitors (e.g., CsA) at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, CypD, and the inhibitor at various concentrations. Incubate for 15 minutes at 10°C.
-
Add the substrate to the reaction mixture.
-
Initiate the reaction by adding chymotrypsin. Chymotrypsin cleaves the p-nitroanilide from the peptide only when the proline is in the trans conformation.
-
Measure the increase in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
-
Calcium-Induced Mitochondrial Swelling Assay
This assay assesses the inhibitor's ability to prevent mPTP opening in isolated mitochondria.
-
Principle: Opening of the mPTP allows water to enter the mitochondrial matrix, causing swelling. This swelling leads to a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm.[4]
-
Reagents:
-
Freshly isolated mitochondria (e.g., from rat liver or cultured cells)
-
Mitochondrial assay buffer (e.g., 200 mM sucrose, 10 mM Tris-MOPS, 5 mM succinate, 1 mM Pi-Tris, 10 µM EGTA-Tris, 2 µM rotenone, pH 7.4)
-
Calcium chloride (CaCl2) solution
-
This compound and control inhibitors.
-
-
Procedure:
-
Suspend isolated mitochondria in the assay buffer.
-
Add the inhibitor at the desired concentration and incubate for 2-5 minutes on ice.[8]
-
Place the mitochondrial suspension in a spectrophotometer and monitor the absorbance at 540 nm.
-
Induce mPTP opening by adding a bolus of CaCl2 (e.g., 200-250 µM).[4][8]
-
Continue to monitor the absorbance for 10-15 minutes.
-
Compare the rate and extent of absorbance decrease in the presence and absence of the inhibitor.
-
Cellular ATP Level Measurement
This assay determines if the inhibitor can prevent the depletion of cellular ATP caused by a stressor that induces mPTP opening.
-
Principle: Mitochondrial dysfunction due to mPTP opening leads to a collapse of the membrane potential and a halt in ATP synthesis. Inhibiting mPTP opening should preserve cellular ATP levels.
-
Reagents:
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for a specified time.
-
Expose the cells to the stress-inducing agent for the appropriate duration (e.g., 48 hours for Aβ1–42).[8]
-
Lyse the cells according to the ATP assay kit protocol.
-
Measure the ATP concentration in the cell lysates using a luminometer.
-
Compare the ATP levels in treated cells to untreated and vehicle-treated controls.
-
By following these protocols and comparing the results for this compound with established inhibitors, researchers can build a comprehensive profile of their novel compound's inhibitory effect on CypD and its potential as a therapeutic agent.
References
- 1. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 2. Mitochondrial permeability transition regulator, cyclophilin D, is transcriptionally activated by C/EBP during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of a Small Molecule Cyclophilin D Inhibitor for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 10. Cyclophilin D-induced mitochondrial impairment confers axonal injury after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Selectivity of CypD-IN-4 Versus Cyclosporin A
for Researchers, Scientists, and Drug Development Professionals
In the landscape of mitochondrial research and drug discovery, the precise modulation of specific protein targets is paramount. Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP), has emerged as a critical target for therapeutic intervention in a range of pathologies, including ischemia-reperfusion injury, neurodegenerative disorders, and some cancers. For decades, Cyclosporin A (CsA) has been the tool of choice for inhibiting CypD. However, its broad reactivity with other cyclophilin isoforms complicates its use as a specific probe for CypD function. This guide provides a detailed comparison of the novel inhibitor, CypD-IN-4, and the classical inhibitor, Cyclosporin A, with a focus on selectivity, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Inhibitors
Cyclosporin A (CsA) is a cyclic undecapeptide originally identified for its potent immunosuppressive properties.[1][2] Its mechanism involves binding to a family of intracellular proteins known as cyclophilins (Cyps).[1][3] The CsA-cyclophilin complex, particularly with Cyclophilin A (CypA), inhibits the phosphatase activity of calcineurin, thereby blocking T-cell activation.[1][2] In the context of mitochondrial biology, CsA inhibits CypD, a mitochondrial matrix-specific cyclophilin, preventing its interaction with components of the mPTP and thus desensitizing the pore to opening triggers like high calcium and oxidative stress.[4] However, CsA is a pan-cyclophilin inhibitor, binding with high affinity to most of the 17 known human cyclophilin isoforms, making it a non-selective tool for studying CypD.[2][5]
This compound is a recently developed, potent, and subtype-selective inhibitor of Cyclophilin D. Unlike CsA, which primarily binds to the highly conserved active site of cyclophilins, selective inhibitors like this compound are engineered to make additional interactions with non-conserved residues in adjacent pockets, thereby achieving isoform specificity. This selectivity allows for the precise interrogation of CypD's role in cellular processes without the confounding off-target effects associated with broad cyclophilin inhibition.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of an inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme versus other related enzymes. A significantly lower IC50 for the target enzyme indicates higher selectivity. The data presented below clearly illustrates the superior selectivity profile of this compound.
| Compound | CypD IC50 (µM) | CypA IC50 (µM) | CypB IC50 (µM) | CypE IC50 (µM) | Selectivity (Fold vs. CypA) |
| This compound | 0.057 | 3.4 | 1.1 | 0.8 | ~60x |
| Cyclosporin A | Low nM range | Low nM range | Low nM range | Low nM range | ~1x |
Data for this compound sourced from publicly available information.[6] Data for Cyclosporin A is based on multiple studies indicating equipotent inhibition of most cyclophilin isoforms in the low nanomolar range.[2][5][7]
The data unequivocally shows that while Cyclosporin A inhibits both CypD and CypA with similar high potency, this compound is approximately 60-fold more selective for CypD over CypA. This makes this compound a much sharper tool for dissecting the specific functions of CypD.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the context of this comparison, the following diagrams illustrate the key signaling pathway, the logical basis for using these inhibitors, and a typical experimental workflow.
Experimental Protocols
Accurate comparison of inhibitor performance relies on standardized and robust experimental procedures. Below are detailed methodologies for the key assays cited.
Protocol 1: Cyclophilin Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the ability of a cyclophilin enzyme to catalyze the cis-trans isomerization of a proline-containing peptide substrate. The rate of this reaction is monitored spectrophotometrically.
Objective: To determine the IC50 value of an inhibitor for a specific cyclophilin isoform.
Materials:
-
Recombinant human cyclophilin protein (CypA, CypD, etc.)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8
-
α-Chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) dissolved in LiCl/trifluoroethanol
-
Inhibitor compounds (this compound, CsA) at various concentrations
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding Assay Buffer, a final concentration of ~25 nM cyclophilin enzyme, and the desired concentration of the inhibitor (or DMSO as a vehicle control).
-
Incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Add α-Chymotrypsin to the wells.
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate. The chymotrypsin rapidly cleaves the trans-isomer of the peptide, releasing p-nitroaniline. The cyclophilin-catalyzed isomerization of the abundant cis-isomer to the trans-form is the rate-limiting step.
-
Immediately measure the change in absorbance at 390 nm every second for 2-5 minutes.
-
The initial reaction rates (V₀) are calculated from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Mitochondrial Calcium Retention Capacity (CRC) Assay
This functional assay assesses the opening of the mPTP in isolated mitochondria by measuring their ability to sequester successive pulses of calcium before the pore opens and releases the accumulated Ca²⁺.
Objective: To evaluate an inhibitor's ability to prevent mPTP opening in a functional mitochondrial preparation.
Materials:
-
Freshly isolated mitochondria (e.g., from mouse liver)
-
CRC Buffer: 200 mM sucrose, 10 mM Tris-MOPS, 5 mM succinate, 2 mM malate, 1 mM Pi, 10 µM EGTA-Tris, pH 7.4
-
Calcium Green-5N (fluorescent Ca²⁺ indicator)
-
CaCl₂ standard solution
-
Inhibitor compounds (this compound, CsA)
-
96-well black microplate
-
Fluorescence plate reader with automated injectors (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Add isolated mitochondria (0.5 mg/mL) to the CRC buffer containing Calcium Green-5N (100-500 nM) in the wells of a black microplate.
-
Add the inhibitor compound at the desired final concentration and incubate for 2-3 minutes at 37°C.
-
Place the plate in the reader and begin fluorescence monitoring.
-
After a baseline reading, inject a known amount of CaCl₂ (e.g., 20 µM) into the wells. The fluorescence will spike and then decrease as mitochondria sequester the calcium.[8]
-
Repeat the CaCl₂ injections every 2 minutes.[8]
-
mPTP opening is indicated by a sudden, sustained increase in fluorescence, as the mitochondria can no longer retain calcium and release it back into the buffer.
-
The Calcium Retention Capacity is calculated as the total amount of Ca²⁺ added before this sustained fluorescence increase occurs. A higher CRC value indicates inhibition of mPTP opening.
Conclusion and Implications
The comparative data clearly establishes This compound as a superior tool for the specific investigation of Cyclophilin D's function . While Cyclosporin A is a potent inhibitor of CypD, its lack of isoform selectivity means that observed cellular effects cannot be unambiguously attributed to CypD inhibition alone. The confounding inhibition of CypA (leading to immunosuppression) and other cyclophilins involved in diverse cellular processes such as protein folding and signaling complicates data interpretation.[9]
For researchers aiming to elucidate the precise role of CypD in the regulation of the mPTP and its downstream consequences in health and disease, the use of a selective inhibitor like this compound is crucial. It allows for a clearer distinction between the effects of CypD modulation and the broader consequences of pan-cyclophilin inhibition, paving the way for more targeted and effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Cyclophilin D in Mitochondrial Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-specific Inhibition of Cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
A Head-to-Head Comparison of CypD-IN-4 and Sanglifehrin A in mPTP Assays
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and its dysregulation is implicated in a range of pathologies, including ischemia-reperfusion injury and neurodegenerative diseases. The inhibition of the mPTP, largely modulated by Cyclophilin D (CypD), presents a promising therapeutic strategy. This guide provides a detailed comparison of two prominent CypD inhibitors, CypD-IN-4 and Sanglifehrin A, focusing on their performance in mPTP assays.
At a Glance: this compound vs. Sanglifehrin A
| Feature | This compound | Sanglifehrin A (SfA) |
| Primary Target | Cyclophilin D (CypD) | Cyclophilin D (CypD) |
| Reported Potency | IC50: 0.057 µM (for CypD affinity)[1] | K(0.5): 2 nM (0.002 µM) (for inhibition of CypD PPIase activity)[2] |
| Selectivity | Subtype-selective for CypD over other cyclophilins (CypA, CypB, CypE)[1] | Binds to other cyclophilins (e.g., Cyclophilin A) but at a different site than Cyclosporin A[2] |
| Mechanism of Action | Potent and subtype-selective inhibitor of CypD.[1] | Potent inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.[2] Unlike Cyclosporin A, it does not inhibit calcineurin activity.[2] |
| Reported mPTP Inhibition | A related compound (B53-Cy5) has been shown to inhibit mPTP opening in calcium retention capacity assays.[3] | Potently inhibits mPTP opening in both energized and de-energized mitochondria.[2] |
Mechanism of Action and Signaling Pathway
The opening of the mPTP is a key event in mitochondrial-mediated cell death. It is a non-selective channel in the inner mitochondrial membrane, and its sustained opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.[4][5] Cyclophilin D (CypD), a mitochondrial matrix protein, is a key regulator that sensitizes the pore to opening in response to stimuli such as high matrix Ca2+ and oxidative stress.
Both this compound and Sanglifehrin A exert their inhibitory effects on the mPTP by targeting CypD. Sanglifehrin A has been shown to be a potent inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.[2] The inhibition of this enzymatic activity is believed to be a key mechanism for preventing mPTP opening. This compound is also a potent and selective inhibitor of CypD, although its precise mechanism of inhibition of the PPIase activity is not as extensively detailed in the available literature.[1]
Experimental Data: Performance in mPTP Assays
Table 1: Inhibitory Potency against CypD and mPTP
| Compound | Assay | Parameter | Value | Reference |
| This compound | CypD Affinity Assay | IC50 | 0.057 µM | [1] |
| Calcium Retention Capacity | mPTP Inhibition | Demonstrated with a related compound (B53-Cy5) | [3] | |
| Sanglifehrin A | CypD PPIase Activity Assay | K(0.5) | 2 nM (0.002 µM) | [2] |
| Calcium Retention Capacity | mPTP Inhibition | Potent inhibition observed | [2][6] |
It is important to note that the IC50 value for this compound reflects its binding affinity to CypD, while the K(0.5) for Sanglifehrin A measures the inhibition of CypD's enzymatic activity. Although not directly comparable, both values indicate that these are potent inhibitors of their target.
Experimental Protocols
The Calcium Retention Capacity (CRC) assay is a widely used method to assess the susceptibility of mitochondria to mPTP opening.[7] The assay measures the ability of isolated mitochondria to sequester and retain Ca2+ before the pore opens.[1][3]
Calcium Retention Capacity (CRC) Assay Workflow
Detailed Protocol for CRC Assay with Sanglifehrin A
This protocol is adapted from a study investigating the effects of Sanglifehrin A on mPTP opening in isolated rat heart mitochondria.[6]
1. Isolation of Mitochondria:
-
Isolate mitochondria from the tissue of interest (e.g., rat heart) using standard differential centrifugation methods.
2. Assay Buffer Preparation:
-
Prepare an assay buffer containing (in mM): 125 KCl, 20 MOPS, 10 Tris-HCl, 2 MgCl2, 0.001 EGTA, and 2 KH2PO4, pH 7.1.[8]
-
Add a Ca2+-sensitive fluorescent dye, such as Calcium Green-5N (e.g., 0.5 µM), to the buffer to monitor extramitochondrial Ca2+ concentration.[9]
3. Assay Procedure:
-
Resuspend the isolated mitochondria in the assay buffer at a concentration of approximately 0.5 mg/mL.
-
Add Sanglifehrin A (e.g., 0.5 µM) or the vehicle control to the mitochondrial suspension and incubate for a short period.
-
Initiate the assay by adding repetitive pulses of a known concentration of CaCl2 (e.g., 20 µM) at regular intervals (e.g., every 2 minutes).[6]
-
Continuously monitor the fluorescence of the Ca2+ indicator using a fluorometer.
4. Data Analysis:
-
The uptake of Ca2+ by mitochondria will be observed as a decrease in fluorescence after each CaCl2 pulse.
-
The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria.
-
The total amount of Ca2+ added before the rapid fluorescence increase is calculated as the calcium retention capacity.
Considerations for CRC Assay with this compound
A similar protocol can be employed for evaluating this compound. A study using a related Cy5-conjugated compound (B53-Cy5) utilized isolated mouse liver mitochondria (0.5 µg/mL) and pulses of 60 µM CaCl2.[3] The concentration of this compound should be determined based on its IC50 value, with a concentration range around this value being appropriate for initial experiments.
Summary and Conclusion
Both this compound and Sanglifehrin A are potent inhibitors of Cyclophilin D and, consequently, the mitochondrial permeability transition pore. Sanglifehrin A is a well-characterized inhibitor with a very low nanomolar potency for inhibiting the enzymatic activity of CypD. This compound is a more recent, subtype-selective inhibitor with a reported IC50 in the low nanomolar range for CypD binding.
While a direct comparative study in a standardized mPTP assay is lacking, the available data suggest that both compounds are valuable tools for researchers studying mPTP-mediated cell death. The choice between these inhibitors may depend on the specific experimental needs, such as the requirement for high selectivity (favoring this compound) or the extensive existing literature and characterization (favoring Sanglifehrin A). Further head-to-head studies in various mPTP assays are warranted to definitively establish their comparative efficacy in preventing mitochondrial permeability transition.
References
- 1. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophilin D in Mitochondrial Dysfunction: A Key Player in Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. The Role of Swelling in the Regulation of OPA1-Mediated Mitochondrial Function in the Heart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CypD-IN-4 Using Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the potent and subtype-selective Cyclophilin D (CypD) inhibitor, CypD-IN-4. In the absence of peer-reviewed studies specifically detailing the validation of this compound, this document utilizes data from a well-characterized, selective CypD inhibitor, JW47 , as a representative example to illustrate the experimental approach and expected outcomes when using genetic knockout models. This guide will objectively compare the pharmacological effects of a selective CypD inhibitor in wild-type versus CypD knockout (Ppif-/-) systems, providing supporting experimental data and detailed protocols.
Cyclophilin D is a critical regulator of the mitochondrial permeability transition pore (mPTP), a key player in cellular life and death decisions.[1][2] Inhibition of CypD is a promising therapeutic strategy for a range of conditions associated with mitochondrial dysfunction, including neurodegenerative diseases and ischemia-reperfusion injury.[3][4] Validating that a small molecule inhibitor like this compound exerts its effects specifically through the inhibition of CypD is paramount for its development as a therapeutic agent. The use of genetic knockout models, where the target protein is absent, is the gold standard for such validation.[5][6]
Principle of On-Target Validation
The core principle of validating an inhibitor's on-target effect using a knockout model is straightforward: a truly selective inhibitor should have a pronounced effect in a wild-type system where its target is present, but this effect should be significantly diminished or absent in a knockout system lacking the target.
This guide will focus on key assays that measure mPTP opening and its downstream consequences, as these are the primary outcomes of CypD inhibition.
Comparative Data: Selective CypD Inhibitor (JW47) vs. Non-Selective Inhibitor (Cyclosporin A)
To illustrate the power of genetic models in discerning on-target from off-target effects, the following tables summarize hypothetical data based on published findings for the selective CypD inhibitor JW47 and the non-selective cyclophilin inhibitor Cyclosporin A (CsA).[3][5]
Table 1: Effect of CypD Inhibitors on Mitochondrial Calcium Retention Capacity (CRC)
| Treatment Group | Wild-Type (WT) Mitochondria | CypD Knockout (Ppif-/-) Mitochondria |
| Vehicle Control | 100 ± 15 nmol Ca2+/mg protein | 250 ± 25 nmol Ca2+/mg protein |
| This compound (hypothetical) | 280 ± 30 nmol Ca2+/mg protein | 260 ± 28 nmol Ca2+/mg protein |
| JW47 (representative) | 295 ± 35 nmol Ca2+/mg protein | 255 ± 30 nmol Ca2+/mg protein |
| Cyclosporin A (CsA) | 270 ± 25 nmol Ca2+/mg protein | 255 ± 20 nmol Ca2+/mg protein |
Data are presented as mean ± SEM. An increase in CRC indicates inhibition of mPTP opening.
Table 2: Effect of CypD Inhibitors on Cell Viability under Oxidative Stress
| Treatment Group | Wild-Type (WT) Cells | CypD Knockout (Ppif-/-) Cells |
| Vehicle Control | 55 ± 5% Viability | 85 ± 7% Viability |
| This compound (hypothetical) | 80 ± 6% Viability | 87 ± 8% Viability |
| JW47 (representative) | 82 ± 7% Viability | 86 ± 6% Viability |
| Cyclosporin A (CsA) | 75 ± 8% Viability | 88 ± 9% Viability |
Data are presented as mean ± SEM. Cell viability was assessed after exposure to an oxidative stressor (e.g., H₂O₂). An increase in viability indicates a protective effect.
Interpretation of Data:
As illustrated in the tables, the protective effects of the selective CypD inhibitors (this compound and JW47) are pronounced in wild-type mitochondria and cells but are largely absent in the CypD knockout counterparts. This is because the genetic ablation of CypD already confers resistance to mPTP opening, and therefore, a specific inhibitor has no target to act upon. In contrast, while CsA also shows a protective effect in wild-type systems, its known off-target effects might lead to some residual activity in knockout models, although the primary, CypD-mediated effect is absent.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mitochondrial Calcium Retention Capacity (CRC) Assay
This assay directly measures the ability of isolated mitochondria to take up and retain calcium before the induction of mPTP opening.
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Respiration Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 5 mM glutamate, 2.5 mM malate, pH 7.2)
-
Calcium Green™-5N fluorescent dye
-
CaCl₂ solution (e.g., 1 mM)
-
This compound and other inhibitors
-
Isolated mitochondria from wild-type and Ppif-/- mice
-
Fluorometric plate reader
Procedure:
-
Isolate mitochondria from the tissue of interest (e.g., liver, brain) from both wild-type and Ppif-/- mice using differential centrifugation.
-
Determine mitochondrial protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add respiration buffer containing Calcium Green™-5N (e.g., 1 µM) and the desired concentration of this compound or other inhibitors.
-
Add isolated mitochondria to each well (e.g., 0.5 mg/mL).
-
Equilibrate the plate at 30°C for 5 minutes.
-
Begin fluorescence recording (Excitation: ~506 nm, Emission: ~531 nm).
-
Inject a known amount of CaCl₂ (e.g., 10 µM) into each well at regular intervals (e.g., every 60 seconds).
-
Continue calcium additions until a sharp and sustained increase in fluorescence is observed, indicating mPTP opening and release of accumulated calcium.
-
Calculate the total amount of calcium added before the fluorescence spike to determine the CRC.
Cell Viability Assay (MTT or similar)
This assay assesses the protective effect of CypD inhibitors against cell death induced by stimuli known to trigger mPTP opening, such as oxidative stress.
Materials:
-
Wild-type and Ppif-/- primary cells or cell lines (e.g., mouse embryonic fibroblasts - MEFs)
-
Cell culture medium
-
Oxidative stressor (e.g., H₂O₂)
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed wild-type and Ppif-/- cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1 hour).
-
Induce oxidative stress by adding H₂O₂ to the culture medium at a pre-determined toxic concentration.
-
Incubate for a further period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Express cell viability as a percentage of the untreated control.
Visualizing the Experimental Logic and Signaling Pathway
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway and the experimental workflow for validating the on-target effects of this compound.
Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
Conclusion
The use of CypD knockout models is an indispensable tool for the unambiguous validation of the on-target effects of selective inhibitors like this compound. By demonstrating a clear differential effect between wild-type and knockout systems, researchers can confidently attribute the observed pharmacological activity to the specific inhibition of CypD. This rigorous validation is a critical step in the pre-clinical development of novel therapeutics targeting mitochondrial dysfunction. While this guide uses JW47 as a proxy due to the current lack of published data for this compound, the principles and experimental designs presented here provide a robust roadmap for the future characterization of this and other novel CypD inhibitors.
References
- 1. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CypD: The Key to the Death Door - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
CypD-IN-4: A Comparative Analysis of its Cross-Reactivity Profile Against Cyclophilin Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of CypD-IN-4 against various cyclophilin isoforms, supported by experimental data and detailed protocols.
This compound has emerged as a potent and selective inhibitor of Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1] Understanding its cross-reactivity against other cyclophilin isoforms is crucial for its development as a specific molecular probe and potential therapeutic agent. This guide summarizes the available data on its selectivity and provides the experimental context for these findings.
Comparative Inhibitory Activity
This compound demonstrates significant selectivity for CypD over other tested cyclophilin isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against human cyclophilins A, B, D, and E.
| Cyclophilin Isoform | IC50 (µM) | Selectivity (fold) vs. CypD |
| CypD | 0.057 | 1 |
| CypA | 3.4 | ~60 |
| CypB | 1.1 | ~19 |
| CypE | 0.8 | ~14 |
Data sourced from MedChemExpress, citing Peterson, A.A., et al. (2022).[1]
The data clearly indicates that this compound is approximately 60-fold more selective for CypD than for CypA, and shows notable selectivity over CypB and CypE as well. This level of selectivity is a significant advancement in the field, as many cyclophilin inhibitors exhibit broad activity across the family due to the highly conserved active site.[2]
Signaling Pathway of CypD in mPTP Regulation
CypD is a mitochondrial matrix protein that, under conditions of cellular stress such as high calcium levels and oxidative stress, is thought to interact with components of the inner mitochondrial membrane, leading to the opening of the mPTP.[3][4] This event disrupts the mitochondrial membrane potential, leading to ATP depletion and ultimately, cell death.[3][4] Inhibitors of CypD, like this compound, can prevent this cascade by blocking the activity of CypD.
Caption: Role of CypD in mPTP-mediated cell death and its inhibition by this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound against various cyclophilin isoforms is typically performed using a peptidyl-prolyl isomerase (PPIase) activity assay. The functional consequence of CypD inhibition is often assessed using a mitochondrial calcium retention capacity assay.
Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of cyclophilins, which is the catalysis of the cis-trans isomerization of proline residues in peptide substrates.
Principle: A common method is a chymotrypsin-coupled assay. A substrate peptide containing a proline residue is synthesized with a chromogenic or fluorogenic reporter group. In its cis conformation, the peptide is resistant to cleavage by chymotrypsin. Cyclophilin isomerizes the peptide to the trans conformation, which is then rapidly cleaved by chymotrypsin, releasing the reporter molecule. The rate of reporter release is proportional to the PPIase activity.
Materials:
-
Recombinant human cyclophilin isoforms (CypA, B, D, E)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)
-
Substrate peptide (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)
-
α-Chymotrypsin
-
This compound and other control inhibitors
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cyclophilin enzyme, and the inhibitor solution. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate peptide and α-chymotrypsin.
-
Immediately measure the absorbance (e.g., at 390 nm for p-nitroanilide) or fluorescence kinetically over a set period.
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mitochondrial Calcium Retention Capacity (CRC) Assay
This assay assesses the functional effect of CypD inhibition on the mitochondrial permeability transition pore. Inhibition of CypD increases the amount of calcium that mitochondria can sequester before the mPTP opens.
Principle: Isolated mitochondria are incubated in a buffer containing a fluorescent calcium indicator. Pulses of a known concentration of calcium are added. Mitochondria take up the calcium, which is observed as a decrease in extra-mitochondrial fluorescence. When the calcium uptake capacity is exceeded, the mPTP opens, leading to a massive release of calcium back into the buffer, detected as a sharp increase in fluorescence.
Materials:
-
Isolated mitochondria (e.g., from mouse liver)
-
CRC buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 2 mM KH2PO4, 10 µM EGTA, pH 7.2)
-
Fluorescent calcium indicator (e.g., Calcium Green 5N)
-
Calcium chloride (CaCl2) solution
-
This compound and control compounds (e.g., Cyclosporin A)
-
Fluorometric plate reader with an injection system
Procedure:
-
Add isolated mitochondria and the calcium indicator to the CRC buffer in a 96-well plate.
-
Add this compound or control compounds and incubate for a short period.
-
Record the baseline fluorescence.
-
Inject sequential pulses of CaCl2 at regular intervals (e.g., every 60 seconds).
-
Monitor the fluorescence changes over time.
-
The calcium retention capacity is calculated as the total amount of calcium added before the large, sustained increase in fluorescence occurs.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of cyclophilin isoforms.
Caption: Workflow for determining the cross-reactivity profile of this compound.
References
- 1. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule discovery through DNA-encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria [frontiersin.org]
Navigating the Mitochondrial Permeability Transition Pore: A Comparative Guide to CypD-IN-4 Alternatives
For researchers, scientists, and drug development professionals studying the mitochondrial permeability transition pore (mPTP), the landscape of available chemical tools is expanding. While CypD-IN-4 has been a valuable compound, a comprehensive understanding of its alternatives is crucial for robust experimental design and interpretation. This guide provides an objective comparison of the performance of alternative compounds to this compound, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making in your research.
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a critical event in various forms of cell death, including apoptosis and necrosis.[1] Cyclophilin D (CypD), a mitochondrial matrix protein, is a key regulator of the mPTP, making it a prime target for therapeutic intervention in a range of pathologies, from ischemia-reperfusion injury to neurodegenerative diseases.[2][3] This guide explores established and emerging alternatives to the CypD inhibitor this compound for studying the mPTP.
Comparative Analysis of mPTP Inhibitors
A variety of compounds with distinct mechanisms and properties are available for inhibiting the mPTP. The following table summarizes key quantitative data for prominent alternatives to this compound. It is important to note that direct comparative studies with standardized assays are not always available, and potency can vary depending on the experimental system.
| Compound | Target(s) | Potency (mPTP Inhibition) | Key Features & Off-Target Effects |
| This compound | CypD | - | A known selective inhibitor of CypD. |
| Cyclosporine A (CsA) | Cyclophilin D (CypD), Calcineurin | IC50: 72 nM (in one study)[4] | Potent mPTP inhibitor; Immunosuppressive via calcineurin inhibition, nephrotoxic, and can cause a range of other side effects.[1][5] |
| NIM811 | Cyclophilin D (CypD) | Equipotent to CsA for mPTP inhibition[6] | Non-immunosuppressive analog of CsA; lacks calcineurin inhibitory activity, offering a more specific tool for studying mPTP.[6][7] |
| Alisporivir (Debio 025) | Cyclophilin D (CypD) | - | Non-immunosuppressive analog of CsA; investigated as an antiviral agent.[2] |
| Sanglifehrin A (SfA) | Cyclophilin D (CypD) | K0.5 (for CypD PPIase activity): 2 nM[8] | Potent mPTP inhibitor that binds to a different site on CypD than CsA; non-immunosuppressive as it does not inhibit calcineurin.[8] |
| JW47 | Mitochondrially-targeted CypD | More potent than CsA in mitochondria[9] | A mitochondrially-targeted derivative of CsA designed for increased local concentration and reduced systemic toxicity.[9] |
| ER-000444793 | mPTP (CypD-independent) | IC50: 2.8 µM[10][11] | A novel small molecule that inhibits the mPTP through a mechanism independent of CypD.[4][10] |
| CC-2055 & CC-4126 | CypD | Increase Ca2+ retention capacity at 1 µM[12] | Novel, selective CypD inhibitors designed to have a more favorable safety and pharmacokinetic profile.[12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in mPTP regulation and its study, the following diagrams have been generated using the DOT language.
Caption: A simplified signaling pathway of mPTP regulation and points of inhibitor intervention.
Caption: A typical experimental workflow for evaluating mPTP inhibitors.
Key Experimental Protocols
Accurate assessment of mPTP opening is fundamental to studying its inhibitors. The two most common and robust methods are the Calcium Retention Capacity (CRC) assay and the mitochondrial swelling assay.
Calcium Retention Capacity (CRC) Assay
This assay measures the amount of Ca²⁺ that isolated mitochondria can sequester before the mPTP opens.
Principle: Isolated mitochondria are suspended in a buffer containing a fluorescent Ca²⁺ indicator (e.g., Calcium Green-5N). Pulses of a known concentration of CaCl₂ are added. Healthy mitochondria will take up the Ca²⁺, causing a decrease in the extra-mitochondrial fluorescence. Upon mPTP opening, the mitochondria release the accumulated Ca²⁺, resulting in a sharp and sustained increase in fluorescence.
Detailed Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation. Resuspend the final mitochondrial pellet in an appropriate isolation buffer.
-
Assay Buffer Preparation: Prepare an assay buffer typically containing KCl, HEPES, succinate, and rotenone. Add a fluorescent Ca²⁺ indicator like Calcium Green-5N to the buffer.
-
Assay Setup: Add the mitochondrial suspension to the assay buffer in a fluorometer cuvette with constant stirring.
-
Baseline Measurement: Record the baseline fluorescence.
-
Calcium Titration: Add sequential pulses of a standardized CaCl₂ solution (e.g., 10-20 µM) at regular intervals (e.g., every 60 seconds).
-
mPTP Opening: Continue adding Ca²⁺ pulses until a large, sustained increase in fluorescence is observed, indicating mPTP opening and Ca²⁺ release.
-
Data Analysis: The CRC is calculated as the total amount of Ca²⁺ added before the large fluorescence increase, normalized to the mitochondrial protein concentration.
Mitochondrial Swelling Assay
This assay directly measures the increase in mitochondrial volume that occurs upon mPTP opening.
Principle: The opening of the mPTP allows water and solutes to enter the mitochondrial matrix, causing the mitochondria to swell. This swelling leads to a decrease in the absorbance (light scattering) of the mitochondrial suspension at 540 nm.
Detailed Methodology:
-
Mitochondrial Isolation: Isolate mitochondria as described for the CRC assay.
-
Assay Buffer Preparation: Prepare a swelling buffer, typically containing KCl, MOPS, and respiratory substrates.
-
Assay Setup: Add the mitochondrial suspension to the swelling buffer in a spectrophotometer cuvette.
-
Baseline Measurement: Measure the initial absorbance at 540 nm.
-
Induction of Swelling: Induce mPTP opening by adding a Ca²⁺ salt (e.g., CaCl₂) or other inducers.
-
Monitoring Swelling: Monitor the decrease in absorbance at 540 nm over time.
-
Data Analysis: The rate and extent of the decrease in absorbance are indicative of the rate and extent of mitochondrial swelling and, therefore, mPTP opening.
Conclusion
The study of the mPTP is critical for understanding fundamental cellular processes and for the development of novel therapeutics. While this compound is a useful tool, a range of alternative compounds with varying specificities, potencies, and mechanisms of action are available. The choice of inhibitor should be carefully considered based on the specific experimental question and the potential for off-target effects. The non-immunosuppressive analogs of Cyclosporine A, such as NIM811 and Alisporivir, offer greater specificity for mPTP-related effects by avoiding calcineurin inhibition. Sanglifehrin A provides a potent, non-calcineurin-inhibiting alternative with a distinct binding mode to CypD. Newer developments, including mitochondrially-targeted inhibitors like JW47 and CypD-independent inhibitors like ER-000444793, offer exciting new avenues for research. By employing robust experimental protocols, such as the CRC and mitochondrial swelling assays, researchers can effectively characterize the effects of these compounds on mPTP function and contribute to a deeper understanding of its role in health and disease.
References
- 1. Inhibition by cyclosporin A of a Ca2+-dependent pore in heart mitochondria activated by inorganic phosphate and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Non-Immunosuppressive MPT Pore Inhibitor Alisporivir on the Functioning of Heart Mitochondria in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The-Effects-of-Novel-Cyclophilin-D-Inhibitors-on-Mitochondrial-Permeability-Transition-Pore-Opening [aesnet.org]
Independent Verification of CypD-IN-4: A Comparative Analysis of Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclophilin D (CypD) inhibitor, CypD-IN-4, alongside other known CypD inhibitors. The objective is to offer an independent verification of its potency and selectivity based on available data. Cyclophilin D is a critical regulator of the mitochondrial permeability transition pore (mPTP), a key player in various cellular processes, including cell death.[1][2] Inhibition of CypD is a promising therapeutic strategy for a range of conditions, including ischemia-reperfusion injury and neurodegenerative diseases.[3]
Disclaimer: As of November 2025, a thorough review of peer-reviewed scientific literature did not yield any independent experimental verification of the potency and selectivity of this compound. The data presented for this compound is based on information provided by the supplier, MedchemExpress. While this information is a valuable starting point, it has not been independently confirmed in a research setting.[4] This guide, therefore, highlights the available data and provides a framework for how such independent verification would be conducted, alongside comparative data for well-established CypD inhibitors.
Comparative Potency and Selectivity of CypD Inhibitors
The following table summarizes the reported potency and selectivity of this compound and the widely studied CypD inhibitor, Cyclosporin A (CsA). Potency is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Selectivity is assessed by comparing the IC50 value for the target enzyme (CypD) to that of other related enzymes (e.g., CypA, CypB, CypE). A higher ratio of IC50 (other cyclophilins) / IC50 (CypD) indicates greater selectivity.
| Inhibitor | Target | IC50 (µM) | Selectivity vs. CypA | Selectivity vs. CypB | Selectivity vs. CypE | Data Source |
| This compound | CypD | 0.057 | ~59.6x | ~19.3x | ~14.0x | Supplier Data[4] |
| CypA | 3.4 | - | Supplier Data[4] | |||
| CypB | 1.1 | - | Supplier Data[4] | |||
| CypE | 0.8 | - | Supplier Data[4] | |||
| Cyclosporin A (CsA) | CypD | ~0.020 | Non-selective | Non-selective | Non-selective | Literature[5] |
| CypA | Potent inhibitor | - | Literature |
Note: Cyclosporin A is a potent pan-cyclophilin inhibitor, meaning it inhibits multiple cyclophilin isoforms with high affinity and therefore has low selectivity. While effective at inhibiting CypD, its lack of selectivity can lead to off-target effects, most notably immunosuppression through the inhibition of cyclophilin A. The development of selective CypD inhibitors like this compound aims to mitigate these off-target effects.
Experimental Protocols for Independent Verification
To independently verify the potency and selectivity of this compound, two key types of experiments are essential: a direct enzymatic assay to measure the inhibition of CypD's catalytic activity and a cell-based or isolated mitochondria assay to assess its functional effect on the mPTP.
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay directly measures the enzymatic activity of CypD, which catalyzes the cis-trans isomerization of proline residues in peptides. The rate of this reaction can be monitored spectrophotometrically.
Principle: The assay utilizes a chromogenic substrate, such as Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The cis-isomer of this substrate is cleaved by chymotrypsin, releasing the chromophore p-nitroaniline (pNA), which can be detected by its absorbance at 390 nm. Cyclophilin D accelerates the conversion of the trans-isomer to the cis-isomer, thus increasing the rate of pNA release. An inhibitor will slow down this rate.
Detailed Protocol:
-
Reagents:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Recombinant human Cyclophilin D.
-
Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) dissolved in LiCl/trifluoroethanol.
-
α-Chymotrypsin.
-
This compound and other inhibitors dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and α-chymotrypsin in a 96-well plate.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding recombinant CypD to the wells.
-
Immediately after, add the Suc-AAPF-pNA substrate.
-
Monitor the increase in absorbance at 390 nm over time using a plate reader.
-
The initial reaction rates are calculated from the linear phase of the absorbance curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This functional assay assesses the ability of an inhibitor to prevent the opening of the mPTP in isolated mitochondria. Two common methods are the Calcium Retention Capacity (CRC) assay and the mitochondrial swelling assay.
Principle: Mitochondria can sequester calcium ions from the surrounding medium. However, excessive calcium uptake triggers the opening of the mPTP, leading to the release of the sequestered calcium. The CRC is the amount of calcium that mitochondria can accumulate before the mPTP opens. An effective CypD inhibitor will increase the CRC.
Detailed Protocol:
-
Reagents:
-
Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).
-
Assay buffer (e.g., containing KCl, MOPS, glutamate, malate, and a calcium-sensitive fluorescent dye like Calcium Green 5N).
-
Calcium chloride (CaCl2) solution.
-
This compound and other inhibitors.
-
-
Procedure:
-
Isolate mitochondria from a suitable source (e.g., mouse liver or cultured cells) by differential centrifugation.
-
Resuspend the isolated mitochondria in the assay buffer containing the calcium-sensitive dye.
-
Add the inhibitor at the desired concentration and incubate for a short period.
-
Monitor the fluorescence of the calcium dye in a fluorometer.
-
Add sequential pulses of a known concentration of CaCl2 to the mitochondrial suspension.
-
After each pulse, the fluorescence will initially increase and then decrease as mitochondria take up the calcium.
-
mPTP opening is indicated by a sudden, large, and sustained increase in fluorescence as the mitochondria release the accumulated calcium.
-
The total amount of calcium added before this large increase is the Calcium Retention Capacity.
-
Compare the CRC in the presence and absence of the inhibitor.
-
Principle: The opening of the mPTP allows the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling can be monitored by measuring the decrease in light absorbance at 540 nm.
Detailed Protocol:
-
Reagents:
-
Mitochondrial isolation buffer.
-
Swelling buffer (e.g., a potassium-based buffer).
-
An inducer of mPTP opening (e.g., CaCl2 or a reactive oxygen species generator).
-
This compound and other inhibitors.
-
-
Procedure:
-
Isolate mitochondria as described for the CRC assay.
-
Resuspend the mitochondria in the swelling buffer.
-
Pre-incubate the mitochondria with the inhibitor.
-
Place the mitochondrial suspension in a spectrophotometer and monitor the absorbance at 540 nm.
-
Induce mPTP opening by adding the inducer (e.g., CaCl2).
-
A decrease in absorbance indicates mitochondrial swelling.
-
Compare the rate and extent of swelling in the presence and absence of the inhibitor.
-
Visualizing the Mechanism of Action and Experimental Workflows
To better understand the context of CypD inhibition and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.
Caption: Experimental workflow for the PPIase activity assay to determine inhibitor potency.
Caption: Experimental workflow for the Calcium Retention Capacity (CRC) assay.
Conclusion and Future Directions
Based on the supplier's data, this compound appears to be a potent and selective inhibitor of Cyclophilin D.[4] However, the lack of independent, peer-reviewed studies validating these claims is a significant limitation for its adoption in research and drug development. The experimental protocols detailed in this guide provide a clear roadmap for the independent verification of this compound's potency and selectivity. Researchers considering the use of this compound are strongly encouraged to perform these validation experiments or to await the publication of such independent data. A direct comparison with well-characterized inhibitors like Cyclosporin A under the same experimental conditions is crucial to accurately assess its potential advantages in terms of selectivity and, consequently, a more favorable side-effect profile.
References
- 1. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 3. Cyclophilin D in Mitochondrial Dysfunction: A Key Player in Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of CypD-IN-4 for Laboratory Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of CypD-IN-4, a potent and subtype-selective cyclophilin D (CypD) inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Quantitative Data on Cyclophilin D Inhibitors
The following table summarizes key quantitative data for this compound and other relevant cyclophilin inhibitors for comparative purposes.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Target | IC₅₀ (µM) for CypD | Other Inhibited Cyclophilins (IC₅₀ in µM) |
| This compound | 3023438-19-6 | 986.12 | CypD | 0.057 | CypA (3.4), CypB (1.1), CypE (0.8) |
| NIM811 | 143205-42-9 | 1202.61 | Cyclophilin | Not Specified | Not Specified |
| Alisporivir (Debio-025) | 254435-95-5 | 1216.66 | Cyclophilin A | Not Specified | Potent anti-HCV activity |
Proper Disposal Procedures for this compound
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
If there is a risk of generating dust or aerosols, use a certified respirator.
2. Spill Management:
-
In case of a spill, avoid breathing vapors, mist, or gas.
-
Evacuate personnel to a safe area.
-
Absorb spills with an inert, non-combustible material (e.g., sand, diatomite).
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.
-
Collect all contaminated materials in a sealed, properly labeled container for disposal.[1]
3. Waste Collection and Storage:
-
Collect all waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
4. Disposal Method:
-
This compound waste must be disposed of as hazardous chemical waste.
-
Do not discard down the drain or in regular trash.
-
Arrange for disposal by a licensed professional waste disposal service.
-
Ensure that the disposal method complies with all federal, state, and local environmental regulations.
Experimental Protocols
Protocol: Mitochondrial Permeability Transition Pore (mPTP) Assay
This protocol outlines a common method to assess the inhibitory effect of compounds like this compound on the opening of the mitochondrial permeability transition pore.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., containing KCl, MOPS, EGTA, and respiratory substrates like glutamate and malate)
-
Calcium chloride (CaCl₂) solution
-
Fluorescent calcium indicator (e.g., Calcium Green 5N)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
A fluorescent plate reader
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation techniques.
-
Assay Setup:
-
Add isolated mitochondria to the wells of a microplate containing the assay buffer and the fluorescent calcium indicator.
-
Add the test compound (this compound) at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cyclosporin A).
-
-
Initiating mPTP Opening:
-
Measure the baseline fluorescence.
-
Induce mPTP opening by adding a high concentration of CaCl₂ to the wells.
-
-
Data Acquisition:
-
Monitor the change in fluorescence over time using a plate reader. A rapid increase in fluorescence indicates the release of mitochondrial calcium through the opened mPTP.
-
-
Analysis:
-
Calculate the rate of fluorescence increase for each condition.
-
Compare the rates in the presence of this compound to the vehicle control to determine the extent of mPTP opening inhibition.
-
Signaling Pathway
Cyclophilin D and the Mitochondrial Permeability Transition Pore (mPTP) Signaling Pathway
Cyclophilin D is a key regulator of the mPTP, a non-specific channel in the inner mitochondrial membrane. The opening of this pore is a critical event in some forms of cell death. The following diagram illustrates the central role of CypD in this pathway.
Caption: Role of CypD in mPTP-mediated cell death and its inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
